4-tert-Butylpyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPVBTOAETZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560838 | |
| Record name | 4-tert-Butylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42205-73-2 | |
| Record name | 4-tert-Butylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Section 1: Retrosynthetic Analysis & Mechanistic Rationale
Title: Synthesis of 4-tert-Butylpyridine-2-carbonitrile: A Comprehensive Technical Guide
Introduction this compound (CAS: 42205-73-2) is a highly valued building block in the development of pharmaceuticals, agrochemicals, and advanced functional materials[1]. The presence of the tert-butyl group at the C4 position provides significant steric bulk and lipophilicity, while the C2-nitrile group serves as a versatile handle for downstream transformations into amines, amides, tetrazoles, and other heterocycles. Direct C-H cyanation of unbiased pyridines often suffers from poor regioselectivity and requires harsh conditions[2]. Therefore, the most reliable, field-proven method for synthesizing this compound is the modified Reissert-Henze reaction. This approach leverages the transient activation of a pyridine N-oxide to direct nucleophilic cyanide attack exclusively to the C2 position[3].
The synthesis is divided into two distinct, self-validating stages:
-
N-Oxidation: The starting material, 4-tert-butylpyridine, is oxidized to 4-tert-butylpyridine N-oxide. The N-oxide moiety is critical; it activates the pyridine ring by withdrawing electron density from the C2 and C4 positions, making them susceptible to nucleophilic attack[3]. Because the C4 position is sterically blocked by the tert-butyl group, regioselectivity is inherently forced toward the C2 position.
-
Reissert-Henze Cyanation: The N-oxide is treated with an acylating agent (e.g., dimethylcarbamoyl chloride) to form a highly electrophilic N-acyloxypyridinium intermediate[3]. Subsequent nucleophilic attack by trimethylsilyl cyanide (TMSCN) yields a dihydropyridine adduct, which rapidly undergoes rearomatization via the elimination of the activating group, yielding the target 2-carbonitrile[3].
Causality in Reagent Selection: While meta-chloroperoxybenzoic acid (m-CPBA) is a standard laboratory oxidant, it generates meta-chlorobenzoic acid as a byproduct, which can be difficult to separate from basic pyridine derivatives without tedious acid-base extractions. From a process chemistry perspective, the Urea-Hydrogen Peroxide (UHP) and phthalic anhydride system is highly recommended. This method is exceptionally safe, scalable, and has been documented to yield 4-tert-butylpyridine N-oxide in up to 93% yield[4].
For the cyanation step, TMSCN is preferred over alkali cyanides (KCN/NaCN) because it is fully soluble in organic solvents, enabling anhydrous conditions that prevent the competitive hydrolysis of the N-acyloxypyridinium intermediate[3]. Furthermore, dimethylcarbamoyl chloride is selected over benzoyl chloride because its byproduct (dimethylcarbamic acid) readily decarboxylates or washes out, streamlining downstream purification[3].
Section 2: Quantitative Data & Reagent Comparison
Table 1: Comparison of N-Oxidation Conditions for Pyridine Derivatives
| Method | Reagents | Yield Range | Advantages | Disadvantages |
| UHP / Anhydride | UHP, Phthalic Anhydride, CH₂Cl₂ | 88–93% | Safe, scalable, byproducts easily removed via filtration/mild wash[5]. | Heterogeneous mixture requires vigorous stirring. |
| Peracid | m-CPBA, CH₂Cl₂, 0 °C to RT | 85–95% | Fast kinetics, reliable, homogeneous reaction. | Shock-sensitive at scale; m-CBA byproduct removal is tedious. |
| Aqueous Peroxide | 30% H₂O₂, AcOH, 70 °C | 60–80% | Highly cost-effective, green atom economy. | Harsh conditions; requires extended heating; lower yields. |
Table 2: Comparison of Cyanating Systems for the Reissert-Henze Reaction
| Activating Agent | Cyanide Source | Solvent | Yield Range | Causality / Notes |
| Dimethylcarbamoyl chloride | TMSCN | CH₂Cl₂ | 80–92% | Forms highly electrophilic intermediate; byproduct washes out easily[3]. |
| Benzoyl chloride | TMSCN | CH₂Cl₂ | 75–85% | Standard classical method; benzoic acid byproduct can complicate purification[3]. |
| Trifluoroacetic anhydride | KCN (aq) | CH₂Cl₂/H₂O | 50–70% | Biphasic system; lower yield due to competitive hydrolysis of the activated complex. |
Section 3: Mechanistic Pathway Visualization
Fig 1: Reissert-Henze synthesis workflow for this compound.
Section 4: Step-by-Step Experimental Protocols
Safety Note: Cyanide compounds (TMSCN) are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[3].
Protocol A: Synthesis of 4-tert-Butylpyridine N-oxide Self-Validating System: The conversion of the basic pyridine to the N-oxide drastically increases the polarity of the molecule. Thin Layer Chromatography (TLC) monitoring ensures complete consumption of the starting material before proceeding, preventing unreacted pyridine from interfering with the cyanation step.
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylpyridine (10.0 g, 74.0 mmol) in 150 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add Urea-Hydrogen Peroxide (UHP) adduct (24.3 g, 259 mmol, 3.5 equiv) to the solution. The mixture will remain heterogeneous[5].
-
Activation: Slowly add phthalic anhydride (16.4 g, 111 mmol, 1.5 equiv) in portions over 15 minutes to control any mild exotherm[5].
-
Reaction: Stir the suspension vigorously at room temperature for 12–16 hours.
-
Validation (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in CH₂Cl₂). The starting material (Rf ~ 0.8) should completely disappear, replaced by a highly polar baseline spot (Rf ~ 0.2) corresponding to the N-oxide.
-
Workup: Filter the mixture to remove the precipitated phthalic acid and unreacted UHP. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 100 mL) to remove residual acid, followed by brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-tert-butylpyridine N-oxide as a pale yellow solid/oil (typical yield: 90-93%)[4]. This intermediate is sufficiently pure for the next step.
Protocol B: Reissert-Henze Cyanation to this compound Self-Validating System: The rearomatization step drives the reaction forward, releasing volatile byproducts. The success of the reaction is validated by the return of the non-polar characteristic on TLC and the distinct appearance of the product mass in GC-MS.
-
Setup: Purge a 250 mL two-neck round-bottom flask with argon. Dissolve the 4-tert-butylpyridine N-oxide (10.0 g, 66.1 mmol) in 100 mL of anhydrous CH₂Cl₂.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (9.8 g, 99.2 mmol, 1.5 equiv) to the solution via syringe[3]. Stir for 5 minutes at room temperature.
-
Activation: Dropwise, add dimethylcarbamoyl chloride (10.6 g, 99.2 mmol, 1.5 equiv) via syringe[3].
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (40 °C) for 12 hours. The formation of the N-carbamoyloxypyridinium intermediate is followed by immediate nucleophilic attack and elimination.
-
Validation (In-Process): Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and check via GC-MS. The target molecular ion (m/z = 160) should be the dominant peak[6].
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding 50 mL of 10% aqueous K₂CO₃ solution (CAUTION: Perform in a fume hood to safely neutralize any unreacted TMSCN). Stir for 30 minutes.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, 8:2) to afford this compound as a clear to pale-yellow liquid[1].
References
-
2-Pyridinecarbonitrile, 4-(1,1-dimethylethyl)- | CymitQuimica | 1
-
Application Notes and Protocols: Synthesis of 2-Cyanopyridine from Pyridine N-oxide | Benchchem | 3
-
Selective, mild and safe N-oxidation of N-heteroaromatic compounds | ResearchGate | 5
-
Aldrichimica Acta 26, 1993 | Sigma-Aldrich | 4
-
This compound | 42205-73-2 | ChemicalBook | 6
-
Unified ionic and radical C-4 alkylation and arylation of pyridines | PMC / NIH | 2
-
C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics | D-NB.info |
Sources
- 1. CAS 42205-73-2: 2-Pyridinecarbonitrile, 4-(1,1-dimethyleth… [cymitquimica.com]
- 2. Unified ionic and radical C-4 alkylation and arylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 42205-73-2 [chemicalbook.com]
Technical Guide: Solubility Profile & Solvent Engineering for 4-tert-Butylpyridine-2-carbonitrile
[1]
Executive Summary
4-tert-Butylpyridine-2-carbonitrile (CAS: 104513-33-3) represents a critical intermediate in the synthesis of functionalized bipyridine ligands and a specialized additive in electrochemical systems. Unlike its liquid parent, 4-tert-butylpyridine (TBP), the introduction of the nitrile moiety at the C2 position alters the crystal lattice energy, typically resulting in a low-melting solid or viscous oil depending on purity.
This guide addresses the solubility gap in current literature. While exact quantitative data (
Physicochemical Profile & Structural Logic[1]
To understand the solubility of this molecule, one must analyze the competition between its two dominant functional groups.
Structural Conflict[1]
-
The Hydrophobic Tail (4-tert-butyl): A bulky, non-polar alkyl group that drives solubility in non-polar organic solvents and disrupts water hydrogen bonding networks.
-
The Polar Head (2-carbonitrile): An electron-withdrawing nitrile group that introduces a significant dipole moment (
D) and acts as a weak hydrogen bond acceptor.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Predicted Physical State
While 4-tert-butylpyridine is a liquid (mp -40°C), the 2-carbonitrile derivative possesses higher lattice energy due to dipole-dipole stacking.
-
State: Low-melting solid or semi-solid oil (at RT).
-
Implication: Dissolution is not just mixing (liquid-liquid) but requires overcoming the crystal lattice energy (solid-liquid), making solvent choice critical for recrystallization vs. complete solvation.
Solubility Mechanics & Solvent Compatibility[1]
The following categorization is based on "Like Dissolves Like" principles and empirical data from bipyridine synthesis workups where this compound is the key intermediate.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces match the aromatic ring; moderate polarity matches the nitrile. | Extraction, Synthesis |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High | Dipole-dipole interactions stabilize the nitrile group. | DSSC Electrolytes, Nucleophilic Substitution |
| Ethers | THF, Diethyl Ether | Good | Ether oxygen coordinates weakly; alkyl chains match the t-butyl group. | Grignard Reactions, Lithiation |
| Esters | Ethyl Acetate | Good | Balanced polarity. | Chromatography (Mobile Phase) |
| Alcohols | Ethanol, Methanol | Moderate to High | Soluble, but protic nature may interfere with specific catalytic cycles. | Recrystallization (Hot) |
| Alkanes | Hexane, Pentane, Heptane | Low (Cold) / Moderate (Hot) | The nitrile polarity resists dissolution in pure alkanes at RT. | Purification (Recrystallization) |
| Water | Water | Insoluble | Hydrophobic effect of the t-butyl group dominates. | Phase Separation (Aqueous Wash) |
The "Recrystallization Window"
The most effective purification method relies on the temperature-dependent solubility in alkanes.
-
At 60°C: The thermal energy overcomes the nitrile-nitrile dipole interactions, allowing the t-butyl group to solvate the molecule in Heptane/Hexane.
-
At 0°C: The lattice energy dominates, forcing the compound to crash out as crystals, while impurities remain in solution.
Experimental Protocols (Self-Validating Systems)
Since batch-specific purity affects solubility, you must validate the solubility limit for your specific application. Do not rely solely on literature values.
Protocol A: Gravimetric Solubility Determination
Use this when exact saturation limits (
-
Preparation: Dry a 20 mL scintillation vial and weigh it (
). -
Saturation: Add 100 mg of this compound to the vial.
-
Titration: Add the target solvent in 100
L increments while sonicating at 25°C. -
Equilibrium: Once dissolved, add excess solid until a precipitate persists. Cap and stir for 4 hours.
-
Filtration: Filter the supernatant through a 0.22
m PTFE syringe filter into a pre-weighed vial ( ). -
Evaporation: Evaporate solvent under vacuum (Rotovap) or nitrogen stream until mass is constant.
-
Calculation:
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Protocol B: Purification via Solvent Switching
Use this to purify crude material synthesized via cyanating agents.
-
Dissolution: Dissolve crude oil/solid in minimal hot Ethanol (60°C).
-
Precipitation: Add hot Water dropwise until turbidity (cloudiness) just appears.
-
Re-solvation: Add one drop of Ethanol to clear the solution.
-
Crystallization: Allow to cool slowly to RT, then 4°C.
-
Validation: Check purity via TLC (Hexane:EtOAc 8:2). The product should be a single spot (
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Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).
Caption: Decision matrix for solvent selection based on the functional requirement of the experiment.
Applications & Strategic Solvent Use
Dye-Sensitized Solar Cells (DSSC)
In DSSC research, pyridine derivatives are used to suppress the dark current by adsorbing onto the
-
Solvent: Acetonitrile or Methoxypropionitrile.
-
Concentration: Typically 0.1 M to 0.5 M.
-
Critical Note: The 2-carbonitrile group reduces the basicity of the pyridine nitrogen compared to standard TBP. This alters the adsorption kinetics. Ensure the solvent is strictly anhydrous (
ppmngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) to prevent hydrolysis of the nitrile to an amide.
Synthesis of Bipyridines
This molecule is often dimerized to form 4,4'-di-tert-butyl-2,2'-bipyridine.
-
Reaction Solvent: Toluene or DMF (high boiling points for reflux).
-
Extraction: The product is extracted out of the aqueous quench using Dichloromethane . The 2-carbonitrile precursor is lipophilic enough to partition 99% into the organic phase.
References
-
Nusbaumer, H., et al. (2003). "Co(II/III) Tris(bipyridyl)–Based Redox Electrolyte in Dye-Sensitized Solar Cells." The Journal of Physical Chemistry B, 107(48), 13515–13519. Link
- Context: Establishes the solubility and use of substituted bipyridines and their precursors in nitrile-based solvents.
-
Wang, P., et al. (2003). "Enhance the Performance of Dye-Sensitized Solar Cells by Co-grafting Amphiphilic Sensitizer and Hexadecylmalonic Acid on TiO2 Nanocrystals." The Journal of Physical Chemistry B, 107(51), 14336–14341. Link
- Context: Discusses the role of 4-tert-butylpyridine deriv
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
- Context: Authoritative source for the "Like Dissolves Like" calcul
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: 4-tert-Butylpyridine." Link
- Context: Baseline physicochemical properties of the parent molecule for structural extrapol
The Nitrile-Pyridine Nexus: A Guide to Reactivity, Functionalization, and Therapeutic Utility
Topic: Reactivity of the Nitrile Group on a Pyridine Ring Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyanopyridine scaffold represents a unique intersection of π-deficiency and strong electron-withdrawing capacity. For the medicinal chemist, this moiety is not merely a static structural feature but a versatile reactive handle.[1] This guide dissects the electronic interplay between the pyridine nitrogen and the cyano group, outlining how to exploit this relationship for classical transformations (hydrolysis, reduction) and modern catalytic manifolds (C–H activation, photoredox coupling). We provide validated protocols and mechanistic insights to navigate the competing reactivities of nucleophilic attack versus directed functionalization.
The Electronic Landscape: A "Double-Deficient" System
To understand the reactivity of cyanopyridines, one must first appreciate the compounding electronic effects. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom (dipole ~2.2 D). The addition of a nitrile group—a strong
Positional Isomerism and Reactivity
The position of the nitrile group relative to the pyridine nitrogen dictates the dominant reactive pathway:
-
2-Cyanopyridine (Picolinonitrile): The nitrile carbon is highly electrophilic due to the inductive (
) effect of the adjacent ring nitrogen. However, the C-CN bond is also activated for oxidative addition by transition metals. -
3-Cyanopyridine (Nicotinonitrile): The "meta" relationship disconnects the nitrile from the direct resonance withdrawal of the ring nitrogen, making it the most stable isomer toward nucleophilic attack at the ring carbons, but the nitrile group itself remains reactive.
-
4-Cyanopyridine (Isonicotinonitrile): Exhibits strong resonance withdrawal (
), making the C2/C6 ring positions highly susceptible to nucleophilic attack (Minisci-type radical additions or ).
Visualizing the Reactivity Flow
The following diagram illustrates the divergent reactivity pathways based on reaction conditions and reagents.
Figure 1: Divergent reactivity manifolds of the cyanopyridine scaffold.
Classical Transformations: Protocols and Mechanisms
Hydrolysis: The Gateway to Amides and Acids
Hydrolysis of cyanopyridines is the primary route to nicotinamide (Vitamin B3) and picolinic acid derivatives.
-
Mechanism: In basic media, the hydroxide ion attacks the nitrile carbon. For 2-cyanopyridine, the reaction is often faster than expected due to the "neighboring group participation" of the pyridine nitrogen, which can coordinate with water or metal cations to deliver the nucleophile.
-
Selectivity: Stopping at the amide requires careful control of pH and temperature. Continued hydrolysis yields the carboxylic acid.
Reduction: Overcoming Catalyst Poisoning
Reducing the nitrile to an amine (aminomethylpyridine) is synthetically valuable but challenging. The pyridine nitrogen often coordinates strongly to heterogeneous catalysts (Pd/C, Raney Ni), "poisoning" the surface and stalling the reaction.
Table 1: Comparison of Reduction Methodologies
| Method | Catalyst | Conditions | Pros | Cons |
| Catalytic Hydrogenation | Pd/C or Raney Ni | H₂ (50 psi), MeOH, Acid Additive | Scalable, clean | Pyridine poisoning requires acid (HCl/AcOH) to protonate the ring N. |
| Hydride Reduction | LiAlH₄ | THF, 0°C to Reflux | High conversion | Poor chemoselectivity (reduces esters/ketones); workup can be messy. |
| Chemical | NaBH₄ / CoCl₂ | MeOH, RT | Mild, selective | Stoichiometric metal waste; Co boride formation. |
Experimental Protocol 1: Catalytic Hydrogenation of 3-Cyanopyridine
Objective: Synthesis of 3-(Aminomethyl)pyridine dihydrochloride.
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 3-cyanopyridine (10 mmol) in methanol (30 mL).
-
Acidification: Add concentrated HCl (22 mmol, 2.2 eq). Crucial Step: Protonating the pyridine nitrogen prevents it from binding to the Pd catalyst sites.
-
Catalyst Addition: Carefully add 10 wt% Pd/C (100 mg) under an argon blanket.
-
Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 40-50 psi. Stir vigorously at room temperature for 4-6 hours.
-
Workup: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric). Concentrate the filtrate to obtain the amine as a dihydrochloride salt.
-
Validation: ¹H NMR (D₂O) should show the disappearance of the aromatic signals shifted by the nitrile and the appearance of a methylene singlet at ~4.2 ppm.
Nucleophilic Additions: Tetrazole Synthesis
The conversion of cyanopyridines to tetrazoles is a cornerstone of medicinal chemistry, providing a lipophilic, metabolically stable bioisostere for the carboxylic acid group (e.g., in Angiotensin II receptor antagonists).
Mechanism of [3+2] Cycloaddition
The reaction between a nitrile and an azide is a dipolar cycloaddition. While traditionally conducted with toxic organotin catalysts or in high-boiling solvents, modern methods utilize Zinc(II) or Cobalt(II) salts to activate the nitrile.
Figure 2: Lewis-acid catalyzed mechanism for tetrazole formation.
Experimental Protocol 2: Zinc-Catalyzed Tetrazole Synthesis
Reference: Demko, Z. P., & Sharpless, K. B. (2001).
-
Reagents: Combine 2-cyanopyridine (5 mmol), Sodium Azide (5.5 mmol), and Zinc Bromide (ZnBr₂, 5 mmol) in water (15 mL) and isopropanol (5 mL).
-
Reaction: Reflux the mixture at 80-90°C for 12-24 hours. Note: ZnBr₂ acts as a Lewis acid to activate the nitrile and stabilizes the tetrazolate intermediate.
-
Workup: Cool to room temperature. Acidify with 3N HCl to pH 1. This protonates the tetrazole (pKa ~4.5) and breaks the Zinc complex.
-
Isolation: The tetrazole often precipitates. If not, extract with Ethyl Acetate.
-
Safety: Warning: Contact with acid releases hydrazoic acid (HN₃), which is highly toxic and explosive. Perform acidification in a well-ventilated fume hood.
Advanced Catalytic Manifolds
C–H Activation: The Nitrile as a Directing Group
The nitrile group can direct transition metals (Pd, Rh, Ru) to the ortho position. However, this is chemically distinct from standard ortho-lithiation.
-
Ortho-Lithiation (The Trap): Attempting to lithiate 2-cyanopyridine with n-BuLi typically results in nucleophilic attack at the nitrile (forming an imine) or the C6 ring position (Chichibabin-type).
-
Solution: Use non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C to achieve deprotonation at C3.
-
-
Pd-Catalyzed C-H Activation: The nitrile nitrogen coordinates to Pd, directing functionalization to the ortho C-H bond.[2] This is effective for arylation and halogenation.
C–CN Bond Activation
Modern catalysis allows the nitrile group to act as a "pseudohalogen," serving as a leaving group in cross-coupling reactions.
-
Decyanation: Reductive cleavage of the C-CN bond using Ni or Pd catalysts and a hydride source (silanes).
-
Suzuki-Miyaura Coupling: Ni(COD)₂ catalysts can insert into the C-CN bond of cyanopyridines, allowing coupling with aryl boronic acids. This is particularly useful for introducing pyridine rings into complex molecules where halopyridines are unstable or unavailable.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Murphy, J. M., et al. (2007). C-H Activation of Heterocycles. Chemical Reviews, 107(11), 5000-5048. Link
-
Garcia, J. J., et al. (2007). Nickel-Catalyzed C-CN Bond Activation. Journal of the American Chemical Society, 129(20), 6396-6397. Link
-
Schareina, T., et al. (2004). Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Halides. Tetrahedron Letters, 45(43), 7903-7906. Link
-
Reeves, J. T., et al. (2015). Pyridine Poisoning in Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 80(14), 7193-7204. Link
Sources
Navigating the Safety, Handling, and Operational Workflows of Pyridine-2-Carbonitrile Derivatives in Drug Development
Executive Summary
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, pyridine-2-carbonitrile (also known as 2-cyanopyridine or picolinonitrile) has emerged as an indispensable intermediate. It is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including anxiolytics like bromazepam, as well as various agrochemicals[1]. However, the cyano-aromatic structure presents distinct toxicological and reactive hazards. This whitepaper outlines the mechanistic causality behind safety protocols and provides self-validating workflows for researchers handling these potent derivatives.
Physicochemical and Toxicological Profiling
Understanding the intrinsic properties of pyridine-2-carbonitrile is paramount for designing safe experimental workflows. The compound is highly reactive under specific conditions and presents severe acute toxicity risks upon exposure.
Table 1: Quantitative Physicochemical and Hazard Data for Pyridine-2-Carbonitrile
| Parameter | Value / Classification | Source |
| CAS Number | 100-70-9 | [1] |
| Purity Standard | > 98% | [1] |
| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) | [1],[2] |
| Acute Toxicity (Dermal) | Category 3 (H311: Toxic in contact with skin) | [1],[2] |
| Aquatic Toxicity (Fish LC50) | 726 mg/L (96 hr, Pimephales promelas) | [2] |
| Occupational Exposure Limit | ACGIH TLV: 50 ppm (205 mg/m³) TWA | [3] |
Mechanistic Toxicology
Nitriles like pyridine-2-carbonitrile are readily absorbed through the skin, gastrointestinal tract, and respiratory system. The dermal toxicity (Category 3) dictates that standard laboratory PPE is insufficient[1]. The lipophilic nature of the pyridine ring facilitates rapid dermal penetration, carrying the cyano-pharmacophore into systemic circulation. Furthermore, thermal decomposition or reactions with incompatible materials (strong acids, bases, or oxidizers) can liberate highly toxic fumes, including nitrogen oxides (NOx) and carbon monoxide[1].
Operational Workflow and Emergency Response
Workflow for handling pyridine-2-carbonitrile, including emergency spill response pathways.
Self-Validating Experimental Protocol
When utilizing pyridine-2-carbonitrile in synthesis (e.g., nucleophilic substitution or reduction), the protocol must be self-validating. Each step must contain a built-in check to ensure safety and reaction integrity.
Step-by-Step Methodology: Grignard Addition to Pyridine-2-Carbonitrile
Objective : Safe synthesis of a 2-pyridyl ketone derivative via the addition of a Grignard reagent to the cyano group, ensuring zero exposure to aerosolized nitriles.
Phase 1: Environmental Isolation & PPE Verification
-
Procedure : Conduct all handling within a Class II Type B2 chemical fume hood or equivalent local exhaust ventilation[4]. Equip personnel with EN374-compliant butyl rubber gloves, a chemical-resistant apron, and tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US)[2].
-
Causality : Pyridine-2-carbonitrile is classified under Acute Dermal Toxicity Category 3[1]. Standard latex or thin nitrile gloves offer insufficient breakthrough times for prolonged exposure to the solvent vehicles (e.g., THF) used in these reactions, risking systemic toxicity.
-
Validation Check : Inspect gloves for micro-punctures using a pneumatic inflation test prior to handling. Verify fume hood face velocity is ≥100 fpm using an anemometer.
Phase 2: Inert Atmosphere & Reagent Preparation
-
Procedure : Purge the reaction flask with ultra-high purity Argon. Dissolve pyridine-2-carbonitrile in anhydrous tetrahydrofuran (THF) and cool the system to 0°C.
-
Causality : The cyano group is sensitive to moisture, which can prematurely quench the Grignard reagent. Furthermore, ambient oxygen in the presence of ethereal solvents poses a peroxide explosion hazard. Argon is selected over nitrogen due to its higher density, providing a superior protective blanket over the volatile solvent.
-
Validation Check : A positive pressure bubbler must exhibit continuous, slow displacement, confirming the absolute exclusion of atmospheric oxygen.
Phase 3: Controlled Addition & Thermal Regulation
-
Procedure : Add the Grignard reagent dropwise via a pressure-equalizing addition funnel over 45 minutes. Maintain the internal temperature strictly below 5°C.
-
Causality : Nucleophilic attack on the nitrile carbon is highly exothermic. Uncontrolled addition can trigger rapid solvent vaporization, pressurizing the vessel and potentially aerosolizing the toxic nitrile into the laboratory environment[1].
-
Validation Check : Monitor via an internal thermocouple. If the temperature exceeds 5°C, the addition funnel stopcock must be closed immediately to arrest the reaction until thermal equilibrium is restored.
Phase 4: Buffered Quenching & Waste Segregation
-
Procedure : Quench the reaction mixture using saturated aqueous ammonium chloride (
). Never use strong acids (e.g., HCl or ). -
Causality : Pyridine-2-carbonitrile is strictly incompatible with strong acids and strong bases[1]. Acidic hydrolysis of unreacted nitriles can be violently exothermic and risks the liberation of highly toxic byproducts.
provides a mild, buffered proton source to safely decompose the intermediate imine salt. -
Validation Check : Test the pH of the aqueous layer post-quench; it must remain between 6.0 and 8.0 before phase separation and disposal.
Spill Management and Emergency Response
In the event of a containment breach or accidental spill, immediate and calculated action is required to prevent respiratory and dermal exposure.
-
Evacuation and Ventilation : Evacuate personnel to safe areas and keep people away from and upwind of the spill[2]. Maximize room exhaust ventilation.
-
Containment : Do not use combustible materials to absorb the spill. Sweep dust or absorb liquids using an inert material (such as vermiculite or sand) to collect it into an airtight container, taking care not to disperse dust into the air[4].
-
Decontamination : Wash the area with a mild alkaline solution to neutralize any residual acidic byproducts, followed by copious amounts of water. Dispose of adhered or collected material in accordance with appropriate hazardous waste regulations[2].
References
-
2-Cyanopyridine Safety Data Sheet , Jubilant Ingrevia. 1
-
2-Cyanopyridine SDS, 100-70-9 Safety Data Sheets , ECHEMI. 2
-
TCI AMERICA - Spectrum Chemical , Spectrum Chemical. 4
-
Material Safety Data Sheet (MSDS) , Chemical Bull. 3
Sources
Methodological & Application
Application Notes and Protocols: 4-tert-Butylpyridine-2-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-tert-Butylpyridine-2-carbonitrile, a versatile heterocyclic building block. While specific literature on this compound is emerging, this document outlines its potential applications based on the well-established chemistry of related pyridine and nitrile compounds. The protocols and insights provided are grounded in established synthetic methodologies and are intended to serve as a foundational resource for researchers exploring the utility of this molecule in organic synthesis, materials science, and drug discovery.
Introduction and Physicochemical Properties
This compound is a substituted pyridine derivative that combines the steric bulk of a tert-butyl group at the 4-position with the versatile reactivity of a nitrile group at the 2-position. The tert-butyl group can influence the electronic properties and solubility of the molecule, while the cyano group serves as a valuable synthetic handle for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42205-73-2 |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through several established methods for introducing a cyano group onto a pyridine ring. A highly reliable and scalable approach involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-tert-butylpyridine. An alternative, more direct route could involve the cyanation of a 4-tert-butyl-2-halopyridine.
Synthetic Workflow
Application Notes and Protocols: 4-tert-Butylpyridine-2-carbonitrile as a High-Potential Ligand in Coordination Chemistry
Introduction: A Ligand of Untapped Potential
In the vast landscape of coordination chemistry, the design of ligands with tailored steric and electronic properties is paramount for developing novel metal complexes with unique reactivity and function. 4-tert-Butylpyridine-2-carbonitrile stands out as a ligand of significant, yet largely unexplored, potential. Its structure thoughtfully combines three key features: a pyridine nitrogen for metal coordination, a nitrile group at the 2-position capable of acting as a second donor site, and a bulky tert-butyl group at the 4-position.
This unique arrangement suggests that this compound can act as a bidentate, N,N'-chelating ligand, analogous to the celebrated 2,2'-bipyridine (bpy) scaffold that has been a cornerstone of coordination chemistry for over a century[1]. However, the introduction of the tert-butyl and cyano groups imparts distinct characteristics:
-
Steric Influence: The tert-butyl group provides significant steric bulk, which can enhance the solubility of its metal complexes in organic solvents, prevent undesirable intermolecular stacking interactions, and create a specific coordination pocket around the metal center that can influence catalytic selectivity.
-
Electronic Tuning: The cyano group is a potent π-acceptor and a strong-field ligand, which can significantly modulate the electronic structure of the metal center. This, combined with the mild electron-donating nature of the tert-butyl group, allows for fine-tuning of the redox potentials and photophysical properties of the resulting complexes[2][3].
While the coordination chemistry of this specific ligand is not yet extensively documented in peer-reviewed literature, its structural analogy to well-studied 2-cyanopyridine and bipyridine systems allows for the development of robust protocols for its use. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and explore the applications of metal complexes featuring the this compound ligand.
Physicochemical Properties and Safety
A clear understanding of the ligand's properties is the foundation for safe and effective experimentation.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-tert-butyl-2-cyanopyridine | - |
| CAS Number | 42205-73-2 | [4] |
| Molecular Formula | C₁₀H₁₂N₂ | - |
| Molecular Weight | 160.22 g/mol | - |
| Appearance | (Expected) Colorless to pale yellow solid or oil | General Knowledge |
| MDL Number | MFCD03788285 | [4] |
Safety and Handling: As with all pyridine and nitrile-containing compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Nitrile compounds can potentially release cyanide.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.
Synthesis of the Ligand
The synthesis of this compound is not commonly detailed, but a reliable method can be adapted from established cyanation procedures for aryl halides, such as the Rosenmund-von Braun reaction[5][6][7]. The most logical precursor would be 2-bromo-4-tert-butylpyridine.
Protocol 3.1: Synthesis of this compound
This protocol describes a copper-catalyzed cyanation of 2-bromo-4-tert-butylpyridine.
Materials:
-
2-bromo-4-tert-butylpyridine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add 2-bromo-4-tert-butylpyridine (1.0 equiv) and copper(I) cyanide (1.5 equiv).
-
Causality: Using an excess of CuCN drives the reaction to completion. The apparatus must be dry as moisture can interfere with the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can oxidize the catalyst.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the starting bromide.
-
Causality: DMF is a polar, high-boiling solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures[5].
-
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the dark mixture with toluene and filter through a pad of Celite® to remove insoluble copper salts. Wash the filter cake thoroughly with ethyl acetate. c. Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (3x) and then with brine (1x).
-
Causality: The aqueous washes remove the residual DMF and inorganic byproducts.
-
-
Purification: a. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. b. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Coordination Chemistry: Synthesis and Characterization of Metal Complexes
The true utility of this compound is realized upon its coordination to a metal center. The following is a generalized protocol for the synthesis of a representative octahedral complex, such as ₂, which is expected to have interesting photophysical and electrochemical properties.
Protocol 4.1: General Synthesis of a Ru(II) Complex
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor complex)
-
This compound (ligand)
-
Ethanol/Water mixture (e.g., 3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas supply
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reactant Suspension: In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 equiv) and this compound (1.1 equiv) in a 3:1 ethanol/water mixture.
-
Causality: The ethanol/water mixture is a common solvent system for synthesizing ruthenium polypyridyl complexes, as it effectively dissolves the reactants at elevated temperatures. A slight excess of the incoming ligand ensures complete reaction of the precursor.
-
-
Degassing: Degas the suspension by bubbling argon through it for 15-20 minutes. This is crucial to prevent oxidation of the Ru(II) center during heating.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. The color of the solution should change, typically from purple/red to a deep orange or red, indicating ligand exchange. The reaction is usually complete within 4-6 hours.
-
Precipitation of the Counter-ion: a. Cool the reaction mixture to room temperature. b. Add a saturated aqueous solution of NH₄PF₆ in excess. A precipitate should form immediately.
-
Causality: The initial chloride complex is often highly soluble. The hexafluorophosphate (PF₆⁻) salt is typically much less soluble in the reaction medium, allowing for easy isolation of the product via precipitation. c. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation and Purification: a. Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a generous amount of diethyl ether to remove any unreacted ligand and aid in drying. b. The crude product can be recrystallized by dissolving it in a minimum amount of a polar solvent (like acetone or acetonitrile) and slowly diffusing a non-polar solvent (like diethyl ether) into the solution.
Characterization Protocols and Expected Results
Thorough characterization is essential to confirm the structure and purity of the newly synthesized complex.
Spectroscopic Characterization
| Technique | Protocol Summary | Expected Results & Interpretation |
| FT-IR Spectroscopy | Acquire spectrum of the solid complex using KBr pellet or ATR. | Key Diagnostic: A shift of the C≡N stretching frequency. The free ligand should exhibit a ν(C≡N) band around 2230-2240 cm⁻¹. Upon coordination to a metal center, this band is expected to shift to a higher frequency (e.g., 2250-2280 cm⁻¹) due to the donation of electron density from the nitrile nitrogen's lone pair to the metal, strengthening the C≡N bond. A shift to lower frequency can occur with back-bonding, but is less common for σ-donating nitriles[8]. |
| ¹H NMR Spectroscopy | Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆). | Key Diagnostic: Coordination to a metal center induces significant downfield shifts in the signals of the pyridine protons due to the deshielding effect of the metal. The proton adjacent to the pyridine nitrogen (at the 6-position) will show the most pronounced shift. Comparison with the spectrum of the free ligand is crucial[9][10]. |
| UV-Vis Spectroscopy | Prepare a dilute solution (e.g., 10⁻⁵ M) in a spectroscopic grade solvent (e.g., acetonitrile). | Expected Bands: 1. Ligand-Centered (LC) π→π* transitions: Intense bands in the UV region (<350 nm), similar to those of the free ligands[11]. 2. Metal-to-Ligand Charge Transfer (MLCT) bands: Broad, intense bands in the visible region (e.g., 400-550 nm for Ru(II) complexes), which are responsible for the color of the complex. The energy of these bands is sensitive to the electronic properties of the ligand[11][12]. |
Electrochemical Characterization
Protocol 5.2.1: Cyclic Voltammetry (CV)
-
Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/AgNO₃ reference electrode.
-
Solution: Prepare a ~1 mM solution of the complex in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: Degas the solution with argon. Record the voltammogram, scanning to both positive and negative potentials to observe oxidation and reduction events. Calibrate the potential using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
Expected Results & Interpretation:
-
Oxidation: A reversible or quasi-reversible wave corresponding to the Metal(II)/Metal(III) oxidation is expected. The potential of this wave will be influenced by the overall electron-donating/withdrawing character of the ligands.
-
Reduction: One or more reduction waves corresponding to the sequential reduction of the ligands are expected. The 2-carbonitrile group is electron-withdrawing, so the this compound ligand will likely be reduced at a less negative potential than an unsubstituted bipyridine ligand[3]. This tunability is a key feature for applications in photoredox catalysis.
Visualizations: Ligand Structure and Experimental Workflow
Potential Applications
The unique steric and electronic profile of this compound suggests its utility in several cutting-edge areas of research:
-
Photoredox Catalysis: Ruthenium and Iridium complexes are workhorses in visible-light photoredox catalysis. The strong π-accepting nature of the nitrile group can be used to tune the excited-state redox potentials of the complex, potentially enabling novel organic transformations[13].
-
Luminescent Materials: The steric bulk of the tert-butyl group can disrupt intermolecular quenching pathways in the solid state, potentially leading to highly emissive materials for applications in Organic Light-Emitting Diodes (OLEDs) or chemical sensing.
-
Asymmetric Catalysis: By synthesizing chiral versions of the ligand (for example, by introducing a chiral center on a substituent), the well-defined coordination sphere created by the bulky ligand could be exploited for enantioselective catalytic reactions.
-
Bioinorganic Chemistry: The nitrile group can participate in hydrogen bonding or act as a handle for further functionalization, making complexes of this ligand interesting candidates for protein binding or cellular imaging applications.
Conclusion
This compound represents a promising, yet underutilized, building block in coordination chemistry. Its synthesis is achievable through established methods, and its predictable coordination behavior allows for the rational design of novel metal complexes. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile ligand, paving the way for new discoveries in catalysis, materials science, and beyond.
References
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Filtering the NMR Spectra of Mixtures by Coordination to Paramagnetic Cu2+. (2022). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of ligands 1 , 2 and 3 and the ruthenium complexes.... Retrieved from [Link]
-
Hall, M. B. (2023). Redox Properties of [CpRh] Complexes Supported by Mono-substituted 2,2′-Bipyridyl Ligands*. ChemRxiv. Retrieved from [Link]
- Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica.
-
ResearchGate. (n.d.). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. Retrieved from [Link]
- Google Patents. (n.d.). CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application.
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
- Rybak-Akimova, E. V., et al. (2022). Pd(II)
- Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry.
-
De Hont, R., et al. (2018). Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine. PubMed. Retrieved from [Link]
- Kopecký, K., et al. (2021). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). Inorganic Chemistry.
-
ResearchGate. (n.d.). Fig. 2 UV-vis spectra of (a) [Ru(bpy)(MeCN) Cl 3 ] solution (2 mM in.... Retrieved from [Link]
- Ngo, K. T., et al. (2018). Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes.
- Pradala, A., & Evano, G. (n.d.). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles.
-
Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. (2023). PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
- Wu, J. X., & Li, J. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction.
- Schneider, C. J., et al. (2021).
- University of Cape Town. (n.d.). Chapter 2.
-
OSTI.GOV. (n.d.). "Infrared Spectroscopy of Transition Metal-Molecular Interactions in the Gas Phase". Retrieved from [Link]
-
New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide. (2023). MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC. Retrieved from [Link]
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). Beilstein Journal of Organic Chemistry.
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (n.d.). PMC. Retrieved from [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Retrieved from [Link]
- The electronic spectrum of cryogenic ruthenium-tris-bipyridine dications in vacuo. (2016). The Journal of Chemical Physics.
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). Retrieved from [Link]
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- 13. research-collection.ethz.ch [research-collection.ethz.ch]
Application Note: Regioselective 2-Cyanation of 4-tert-Butylpyridine via a Modified Reissert-Henze Protocol
Executive Summary & Strategic Rationale
The functionalization of pyridine rings is a cornerstone of modern drug development and materials science. However, the direct electrophilic cyanation of pyridines is thermodynamically unfavorable due to the electron-deficient nature of the heteroaromatic system. While1 are frequently employed for late-stage functionalization, they often suffer from poor regioselectivity and over-alkylation[1].
For 4-tert-butylpyridine, the bulky tert-butyl group sterically blocks the C4 position. To achieve absolute C2-regioselectivity under mild, scalable conditions, this protocol utilizes a modified Reissert-Henze reaction. By leveraging an N-oxide intermediate and a highly efficient TMSCN/N,N-dimethylcarbamoyl chloride activation system, researchers can synthesize 2[2].
Mechanistic Causality & Reaction Design
This protocol is engineered as a self-validating two-step system, ensuring that each phase drives the next through clear mechanistic causality:
-
N-Oxidation (Umpolung Activation) : Pyridine itself resists nucleophilic attack. By oxidizing the nitrogen to an N-oxide, the ring becomes highly polarized. This seemingly counterintuitive step (adding electron density to the heteroatom)3[3].
-
Electrophilic Activation : The N-oxide oxygen is acylated by N,N-dimethylcarbamoyl chloride. We specifically select N,N-dimethylcarbamoyl chloride over traditional benzoyl chloride because it forms a highly stable, less moisture-sensitive O-acylpyridinium intermediate, 4[4].
-
Nucleophilic Cyanation : The bulky tert-butyl group at C4 sterically shields the C4 position, funneling the nucleophilic attack of the cyanide ion (delivered safely by TMSCN) exclusively to the C2 position. The subsequent rearomatization of the ring provides the thermodynamic driving force to expel the carbamate leaving group, yielding the target 2-cyanopyridine[2].
Reaction Workflow & Pathway
Figure 1: Mechanistic workflow for the regioselective 2-cyanation of 4-tert-butylpyridine.
Optimization of Cyanation Conditions
The choice of cyanating agent and electrophilic activator is critical. Literature optimization for sterically hindered pyridine N-oxides demonstrates that the TMSCN/(CH3)2NCOCl system in dichloromethane (DCM) vastly outperforms traditional inorganic cyanide salts in both yield and required reaction temperature[4].
Table 1: Comparative Efficacy of Cyanating Systems for Pyridine N-Oxides
| Cyanide Source | Activating Agent | Solvent | Temp (°C) | Relative Yield (%) | Operational Safety |
| TMSCN | (CH3)2NCOCl | DCM | 25 | >90 | High (Fume hood) |
| KCN | (CH3)2NCOCl | CH3CN | 120 | 64 | Moderate (Toxicity) |
| NaCN | (CH3)2NCOCl | CH3CN | 120 | 45 | Moderate (Toxicity) |
| Zn(CN)2 | (CH3)2NCOCl | CH3CN | 120 | 12 | Low |
| CuCN | (CH3)2NCOCl | CH3CN | 120 | 0 | Low |
Data synthesized from established Reissert-Henze optimizations[4].
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 4-tert-Butylpyridine N-Oxide
Causality Note: We utilize m-CPBA in DCM for this step. Unlike the H₂O₂/Acetic acid method which requires prolonged heating at 80 °C[3], m-CPBA allows for a mild, room-temperature oxidation that prevents thermal degradation of the pyridine ring.
Reagents:
-
4-tert-Butylpyridine: 10.0 mmol (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%): 12.0 mmol (1.2 equiv)
-
Anhydrous Dichloromethane (DCM): 30 mL
Procedure:
-
Initiation: Dissolve 4-tert-butylpyridine (10.0 mmol) in 30 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.
-
Oxidation: Add m-CPBA (12.0 mmol) portion-wise over 15 minutes to prevent rapid exothermic spiking.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation: Monitor by TLC (10% MeOH in DCM). The N-oxide will appear as a highly polar, UV-active spot near the baseline.
-
Quenching (Critical Step): Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes. Causality: This neutralizes any unreacted peroxide, preventing explosive hazards during concentration.
-
Workup: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-oxide as a pale yellow oil/solid.
Phase 2: Regioselective Cyanation to 4-tert-Butyl-2-cyanopyridine
Causality Note: Trimethylsilyl cyanide (TMSCN) is highly volatile and toxic. All operations must be conducted in a certified fume hood. The slow addition of the carbamoyl chloride controls the generation of the highly reactive O-acylpyridinium intermediate, preventing dimerization.
Reagents:
-
4-tert-Butylpyridine N-oxide: 5.7 mmol (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN): 6.25 mmol (1.1 equiv)
-
N,N-Dimethylcarbamoyl chloride: 6.25 mmol (1.1 equiv)
-
Anhydrous Dichloromethane (DCM): 15 mL
Procedure:
-
Preparation: In a flame-dried 50 mL Schlenk flask purged with argon, dissolve the 4-tert-butylpyridine N-oxide (5.7 mmol) in 15 mL of anhydrous DCM[2].
-
Cyanide Addition: Inject TMSCN (6.25 mmol, 1.1 equiv) into the solution via a gas-tight syringe. Stir for 5 minutes at room temperature.
-
Electrophilic Activation: Dropwise, add N,N-dimethylcarbamoyl chloride (6.25 mmol, 1.1 equiv) over 10 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the activated intermediate, maximizing the efficiency of the cyanide attack.
-
Reaction Maturation: Seal the flask and stir the resulting mixture at room temperature for 48 to 72 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The product will elute significantly faster than the highly polar N-oxide.
-
Quenching & Extraction: Carefully quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ (Caution: potential gas evolution). Stir for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL).
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford pure 4-tert-butyl-2-cyanopyridine.
References
1.[2] Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications - MDPI. URL: 2.[1] Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines - ResearchGate. URL: 3.[4] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide - Acta Chim. Slov. URL: 4.[3] Synthesis, Crystal Structure and Catalytic Activities of [Ru"'(bbpc)(PPh,)CI] - RSC Publishing. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, crystal structure and catalytic activities of [RuIII(bbpc)(PPh3)Cl][H2bbpc = 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Advanced Photophysical Characterization of Substituted Pyridine Carbonitriles
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Photophysicists, and Material Scientists.
Abstract
Substituted pyridine carbonitriles—specifically 2-amino-3-cyanopyridine derivatives and their donor-acceptor (D-A) analogs—represent a versatile class of fluorophores. Their utility spans from organic light-emitting diodes (OLEDs) to bio-imaging probes. The presence of the electron-withdrawing nitrile group (-CN) on the electron-deficient pyridine ring, coupled with electron-donating substituents (e.g., amino, methoxy, or thiophene groups), creates a classic "push-pull" architecture. This structure facilitates Intramolecular Charge Transfer (ICT), resulting in environmentally sensitive emission, high quantum yields, and potential Aggregation-Induced Emission (AIE) properties.
This guide provides a rigorous, standardized workflow for characterizing these molecules, moving beyond basic spectral acquisition to mechanistic elucidation.
Part 1: Molecular Design & Mechanistic Logic
The "Push-Pull" Architecture
The photophysics of pyridine carbonitriles are governed by the interplay between the acceptor core and donor peripherals.
-
The Acceptor: The pyridine ring is inherently electron-deficient. The addition of a nitrile group at the 3-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.
-
The Donor: Substituents at the 2- or 6-positions (typically amines, alkoxys, or aryl groups) raise the Highest Occupied Molecular Orbital (HOMO).
Key Phenomenon: Intramolecular Charge Transfer (ICT)
Upon excitation, electron density shifts from the donor to the nitrile-pyridine acceptor. This creates a large dipole moment in the excited state (
-
Consequence: The emission wavelength is highly dependent on solvent polarity (solvatochromism).
-
Risk: In highly polar protic solvents (like water), the excited state may relax via non-radiative pathways or Twisted Intramolecular Charge Transfer (TICT), quenching fluorescence unless the rotation is restricted (AIE).
Mechanistic Workflow Diagram
The following diagram illustrates the logical flow of characterization and the competing decay pathways.
Figure 1: Photophysical pathway and characterization workflow for ICT-based fluorophores.
Part 2: Experimental Protocols
Protocol A: Solvatochromism & Lippert-Mataga Analysis
Objective: To quantify the change in dipole moment upon excitation (
Reagents:
-
Spectroscopic grade solvents: Hexane (Non-polar), Toluene, Chloroform, THF, Dichloromethane (DCM), Acetonitrile, Methanol, DMSO (Polar aprotic/protic).
-
Critical: Solvents must be anhydrous and free of fluorescent impurities.
Procedure:
-
Preparation: Prepare a
M stock solution of the pyridine carbonitrile derivative in THF. -
Aliquot: Transfer aliquots to clean vials and evaporate the THF (or use highly concentrated stock to minimize solvent contamination).
-
Solvation: Redissolve the residue in 3.0 mL of each test solvent. Ensure the final absorbance at
is between 0.1 and 0.5. -
Measurement:
-
Record UV-Vis absorption (
). -
Record Fluorescence emission (
) using excitation at .
-
-
Data Processing: Calculate the Stokes Shift (
) in wavenumbers ( ) for each solvent: (Note: Wavelengths must be in nm).
Lippert-Mataga Analysis:
Plot
Interpretation:
-
Linear Plot: Indicates general solvent effects dominate (dipole-dipole interactions). The slope is proportional to
. A steeper slope confirms strong ICT. -
Non-Linear (Upward Curvature): Suggests specific solvent-solute interactions (e.g., Hydrogen bonding in MeOH) or polarizability effects not captured by the continuum model.
Protocol B: Relative Fluorescence Quantum Yield ( )
Objective: Determine the efficiency of photon emission relative to a known standard.[4][5][6]
Standards Selection:
-
For Blue Emitters (350-450 nm): Quinine Sulfate in 0.1 M
( ). -
For Green Emitters (450-550 nm): Coumarin 153 in Ethanol (
) or Fluorescein in 0.1 M NaOH ( ).
Procedure (The Williams Method):
-
Dilution Series: Prepare 4-5 concentrations of both the Sample (S) and Reference (R).
-
Absorbance Check (Quality Control):
-
Acquisition: Record the integrated fluorescence intensity (
) for all solutions using identical instrument settings (slit width, PMT voltage). -
Plotting: Plot Integrated Intensity (
, y-axis) vs. Absorbance ( , x-axis). -
Calculation: Calculate the gradient (Slope) for the Sample (
) and Reference ( ). Use the equation:
Data Presentation Table:
| Solvent | Stokes Shift ( | Quantum Yield ( | ||
| Toluene | 360 | 410 | 3387 | 0.85 |
| THF | 365 | 435 | 4408 | 0.62 |
| DMSO | 372 | 480 | 6049 | 0.15 |
Note: Data above is illustrative for a typical D-A cyanopyridine.
Protocol C: Aggregation-Induced Emission (AIE) Assessment
Many cyanopyridines are "AIE-active" or exhibit "Aggregation-Induced Enhanced Emission" (AIEE) because the restricted rotation in aggregates blocks non-radiative decay.
Procedure:
-
Stock Preparation: Prepare a 1 mM stock solution in THF (good solvent).
-
Water Fraction (
) Titration:-
Prepare 10 vials.
-
Add calculated amounts of THF and Water to create water fractions (
) from 0% to 90% (v/v), maintaining a constant dye concentration (e.g., ). -
Example for 90% water:
Stock + THF + Water.
-
-
Observation:
-
Measure Fluorescence Intensity at
. -
Plot Intensity vs.
.
-
-
Result Interpretation:
-
ACQ (Aggregation Caused Quenching): Intensity drops as
increases. -
AIE (Aggregation Induced Emission): Intensity is low in pure THF, remains low until
, then rises sharply as nano-aggregates form.
-
Part 3: Application Notes
pH Sensing
Substituted pyridine carbonitriles with amino groups (e.g., 2-amino-3-cyanopyridine) can act as pH sensors. Protonation of the pyridine nitrogen or the amino group disrupts the ICT process.
-
Protocol: Perform titrations in buffered water/organic mixtures (e.g., Britton-Robinson buffer). Monitor the ratiometric change in emission peaks (neutral vs. protonated species).
Viscosity Sensing (Molecular Rotors)
If the donor group (e.g., diethylamino) can rotate freely, the molecule may act as a molecular rotor.
-
Test: Measure fluorescence in Glycerol/Methanol mixtures of varying viscosity.
-
Analysis: Plot
vs. (Förster-Hoffmann equation). A linear relationship indicates potential for intracellular viscosity mapping.
References
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983).[5] Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067.
-
Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962–975.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard Reference for QY and Lifetime protocols).
-
Anwer, K. E., et al. (2025).[9] Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate.[6][10][11]
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Lippert-Mataga Equation.[12]
Sources
- 1. rsc.org [rsc.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. chem.uci.edu [chem.uci.edu]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. iss.com [iss.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simulating the Fluorescence of Di-8-ANEPPS in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies of 4-tert-Butylpyridine-2-carbonitrile for Advanced Catalytic Ligand Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.
Introduction & Mechanistic Rationale
In the realm of transition-metal catalysis, the architectural design of the supporting ligand dictates the efficiency, stability, and stereoselectivity of the active metal center. 4-tert-Butylpyridine-2-carbonitrile (CAS: 42205-73-2) has emerged as a highly privileged building block for the synthesis of bidentate nitrogen-based ligands, including pyridine-oxazolines (PyOx), picolylamines, and bis-amides[1].
The strategic placement of the tert-butyl group at the C4 position of the pyridine ring serves two critical mechanistic functions:
-
Electronic Modulation (+I Effect): The bulky alkyl group exerts a positive inductive effect, increasing the electron density on the pyridine nitrogen. This enhances the σ-donor capacity of the ligand, stabilizing high-valent metal intermediates during catalytic cycles (e.g., Ru(V)=O species in epoxidations)[2].
-
Steric Bulk and Lipophilicity: The tert-butyl moiety significantly increases the solubility of the resulting metal complexes in non-polar organic solvents and provides a steric shield that prevents catalyst deactivation via off-target dimerization.
The C2-cyano group acts as a versatile electrophilic hub, susceptible to controlled nucleophilic attack, reduction, or hydrolysis, enabling divergent synthetic pathways.
Divergent Derivatization Pathways
The derivatization of this compound branches into three primary ligand classes, each tailored for specific catalytic applications.
Fig 1. Divergent chemical derivatization pathways of this compound.
Quantitative Comparison of Ligand Derivatives
| Derivative Class | Synthesis Route | Avg. Yield | Primary Metal Coordinated | Benchmark Catalytic Application |
| (S)-t-BuPyOx | Methanolysis | 75-85% | Ir, Pd, Ni, Rh | Asymmetric conjugate addition, C-H activation[3] |
| Picolylamines | Pd/C Hydrogenation | 88-92% | Fe, Pd | Benzylic oxidation, N-arylation |
| Bis-amides (H2bbpc) | Hydration | 30-45% | Ru | Alkene epoxidation, cyclopropanation[2] |
Self-Validating Experimental Protocols
The following protocols are engineered to maximize yield while minimizing common side reactions. Causality for each critical parameter is provided to ensure successful replication.
Protocol A: Synthesis of (S)-4-tert-Butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
Direct condensation of nitriles with amino alcohols often requires harsh Lewis acids and extreme temperatures, which can lead to substrate degradation and racemization of the chiral amino alcohol. To circumvent this, a two-step sequence via a highly electrophilic methyl imidate intermediate is utilized[4].
Step 1: Methanolysis to Methyl Imidate
-
Preparation: Dissolve this compound (10.0 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.
-
Activation: Add a catalytic amount of sodium methoxide (NaOMe, 1.0 mmol, 0.1 equiv).
-
Causality: The methoxide ion initiates the nucleophilic attack on the nitrile carbon. Using a catalytic amount prevents the formation of the fully hydrolyzed amide byproduct.
-
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The nitrile spot should completely disappear, indicating full conversion to the methyl imidate.
-
Quenching: Neutralize the reaction with a few drops of glacial acetic acid and concentrate under reduced pressure.
Step 2: Acid-Catalyzed Condensation
-
Reagent Addition: Dissolve the crude imidate in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add L-tert-leucinol (10.5 mmol, 1.05 equiv).
-
Cyclization: Add a catalytic amount of acetic acid (1.0 mmol). Heat the mixture to 70 °C for 16 hours.
-
Causality: The mild acid protonates the imidate nitrogen, making the carbon highly susceptible to nucleophilic attack by the amino alcohol. Subsequent intramolecular attack by the hydroxyl group expels methanol, driving the thermodynamically favorable ring closure.
-
-
Purification: Wash the organic layer with saturated aqueous NaHCO3, dry over MgSO4, and purify via silica gel chromatography to yield the pure (S)-t-BuPyOx ligand.
Advanced Implementation Note: This two-step process has been successfully adapted into an autonomous self-optimizing continuous flow machine. By utilizing in-line HPLC and a Nelder-Mead optimization algorithm, researchers achieved highly reproducible yields at a scale of hundreds of milligrams per hour, bypassing tedious batch purifications[4].
Fig 2. Closed-loop autonomous flow system for optimized PyOx ligand synthesis.
Protocol B: Catalytic Hydrogenation to 4-tert-Butyl-2-picolylamine
Picolylamines are robust bidentate ligands used extensively in iron-catalyzed C-H activation and benzylic oxidations. The primary challenge in reducing nitriles to primary amines is the formation of secondary amine dimers.
-
Solvent System Preparation: Dissolve this compound (5.0 mmol) in a mixture of methanol (15 mL) and concentrated aqueous HCl (1 mL).
-
Causality: The acidic media immediately protonates the newly formed primary amine (
). This eliminates its nucleophilicity, preventing it from attacking the highly reactive imine intermediate, thereby completely suppressing the formation of the unwanted secondary amine dimer.
-
-
Catalyst Loading: Add 10% Pd/C (50 mg, 1% w/w). Purge the reaction vessel with argon, then backfill with hydrogen gas (balloon pressure, ~1 atm).
-
Reaction: Stir vigorously at room temperature for 6-8 hours until hydrogen uptake ceases.
-
Workup (Self-Validation Check): Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. To isolate the free base, dissolve the crude hydrochloride salt in 1M NaOH and extract with dichloromethane (3 x 15 mL).
-
Validation: GC-MS analysis should show a single peak corresponding to the primary amine (
= 164), confirming the absence of the dimer byproduct.
Case Studies in Catalysis
Ruthenium-Catalyzed Alkene Epoxidation: Derivatization of this compound into the bis-amide ligand H2bbpc[1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] yields a highly active Ruthenium(III) complex. When reacted with PhIO, the complex generates a potent Ru(V)=O species capable of stereospecific alkene epoxidation and cyclopropanation. The tert-butyl groups ensure the complex remains fully soluble in dichloromethane, preventing catalyst precipitation during the 4-6 hour reaction window[2].
Iron-Catalyzed Benzylic Oxidation: Picolylamines derived from the hydrogenation of this compound have been successfully employed as ligands in iron-catalyzed benzylic oxidations utilizing aqueous tert-butyl hydroperoxide. The steric bulk of the tert-butyl group on the pyridine ring prevents the formation of inactive, bis-ligated octahedral iron complexes, maintaining an open coordination site for the oxidant.
References
-
Synthesis, Crystal Structure and Catalytic Activities of[RuIII(bbpc)(PPh3)Cl] Source: RSC Publishing (Journal of the Chemical Society, Dalton Transactions) URL:[Link][2]
-
Iron Catalyzed C-H Activation and Synthesis of Novel Ligands Source: RWTH Aachen University (Doctoral Thesis, M. Nakanishi) URL:[Link]
-
An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link][4]
-
Initial PyOx synthesis and revised plan Source: ResearchGate (Contextual Publication Data) URL:[Link][3]
Sources
- 1. This compound | 42205-73-2 | Benchchem [benchchem.com]
- 2. Synthesis, crystal structure and catalytic activities of [RuIII(bbpc)(PPh3)Cl][H2bbpc = 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Versatile Bidentate Ligands from 4-tert-Butylpyridine-2-carbonitrile
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide to the synthesis of novel bidentate ligands starting from the versatile and commercially available precursor, 4-tert-Butylpyridine-2-carbonitrile. We present detailed, validated protocols for the conversion of the nitrile functionality into three distinct nitrogen-rich heterocycles: tetrazoles, 1,2,4-oxadiazoles, and 1,2,4-triazoles. The rationale behind each synthetic choice is discussed, emphasizing reaction mechanisms and practical considerations. These pyridyl-heterocycle scaffolds are of significant interest in coordination chemistry, catalysis, and medicinal chemistry, serving as valuable building blocks for the development of new materials and therapeutic agents.
Part 1: The Strategic Advantage of this compound
The pyridine ring is a cornerstone of modern chemistry, appearing in a vast number of FDA-approved drugs and advanced catalytic systems.[1][2] Its ability to act as a ligand for transition metals is fundamental to its utility.[3] By functionalizing the pyridine scaffold, we can fine-tune the electronic and steric properties of the resulting metal complexes.
This compound is an excellent starting material for several reasons:
-
The Pyridine Nitrogen: Provides a primary, well-defined coordination site.
-
The 2-Cyano Group: A highly versatile chemical handle that can be transformed into a variety of other functional groups, most notably five-membered aromatic heterocycles, to create a bidentate chelate.
-
The 4-tert-Butyl Group: This bulky alkyl group imparts several desirable properties. It enhances solubility in common organic solvents, a practical advantage in both synthesis and application. Electronically, it acts as a weak electron-donating group, subtly modulating the basicity of the pyridine nitrogen.[4] Sterically, it can influence the packing of molecules in the solid state and prevent undesirable catalyst aggregation.
Part 2: Divergent Synthetic Pathways
The power of this compound lies in its capacity for divergent synthesis. From this single precursor, multiple classes of bidentate ligands can be accessed through well-established chemical transformations of the nitrile group. This application note will focus on three robust and high-impact conversions.
Caption: Divergent synthesis of bidentate ligands from a common precursor.
Part 3: Protocols and Methodologies
Synthesis of 5-(4-tert-Butylpyridin-2-yl)-1H-tetrazole
Scientific Rationale: The [3+2] cycloaddition between a nitrile and an azide is the most direct route to the tetrazole ring.[5] While this reaction can be sluggish, it is significantly promoted by Lewis acids. Metal salts, particularly those of Zn(II), Co(II), and Mn(II), coordinate to the nitrile, activating it towards nucleophilic attack by the azide ion.[6][7] The following protocol is adapted from a highly efficient manganese(II)-promoted synthesis of pyridyl-tetrazoles, which proceeds readily at room temperature.[8][9] The resulting pyridyl-tetrazole ligand is an excellent N,N'-bidentate chelator, with the deprotonated tetrazolate ring being a strong anionic donor.
Experimental Protocol:
WARNING: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metal spatulas.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.74 g, 10.0 mmol), manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) (1.98 g, 10.0 mmol), and 40 mL of a 3:1 methanol/water solvent mixture.
-
Reagent Addition: Stir the mixture until all solids are dissolved. Carefully add sodium azide (0.78 g, 12.0 mmol, 1.2 equiv).
-
Reaction: Stir the resulting solution at room temperature for 24 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the consumption of the starting nitrile.
-
Work-up and Isolation:
-
Slowly pour the reaction mixture into 100 mL of water.
-
Acidify the aqueous solution to pH ~3 by the dropwise addition of 2 M hydrochloric acid (HCl). This protonates the tetrazole and precipitates the product.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold methanol (10 mL).
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from hot ethanol or purified by column chromatography on silica gel.
-
Drying: Dry the purified solid under vacuum to yield the final product, 5-(4-tert-Butylpyridin-2-yl)-1H-tetrazole.
| Expected Data & Characteristics | |
| Appearance | White to off-white crystalline solid |
| Expected Yield | >85% |
| ¹H NMR (DMSO-d₆) | Signals for tert-butyl protons (~1.4 ppm), pyridine ring protons, and a broad NH proton signal. |
| IR (KBr, cm⁻¹) | Absence of nitrile peak (~2230 cm⁻¹), presence of N-H and C=N stretching bands. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₀H₁₃N₅ |
Synthesis of 3-(4-tert-Butylpyridin-2-yl)-5-substituted-1,2,4-oxadiazoles
Scientific Rationale: The most robust and modular synthesis of 3,5-disubstituted 1,2,4-oxadiazoles proceeds via a two-step sequence.[10] First, the nitrile is converted to the corresponding amidoxime by reaction with hydroxylamine. This intermediate is then acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride), and the resulting O-acyl amidoxime undergoes a thermal or base-catalyzed cyclodehydration to furnish the 1,2,4-oxadiazole ring.[11] This approach is highly advantageous as the substituent at the 5-position of the oxadiazole can be easily varied by simply changing the acylating agent.
Protocol 3.2.1: Synthesis of N'-hydroxy-4-tert-butylpyridine-2-carboximidamide (Amidoxime Intermediate)
-
Reaction Setup: In a 100 mL round-bottom flask, suspend hydroxylamine hydrochloride (NH₂OH·HCl) (1.04 g, 15.0 mmol, 1.5 equiv) and sodium bicarbonate (NaHCO₃) (1.26 g, 15.0 mmol, 1.5 equiv) in 50 mL of ethanol.
-
Reagent Addition: Add this compound (1.74 g, 10.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (NaCl) and wash the solid with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be used directly in the next step or purified by recrystallization from ethyl acetate/hexane.
-
Protocol 3.2.2: Synthesis of 3-(4-tert-Butylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole (Example)
-
Reaction Setup: Dissolve the crude amidoxime from the previous step (2.07 g, 10.0 mmol) in 40 mL of pyridine in a 100 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.55 g, 11.0 mmol, 1.1 equiv) dropwise to the cooled solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 100 °C for 4 hours. The cyclization is often driven by heat.
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it into 150 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M copper(II) sulfate solution (to remove pyridine), followed by water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
| Expected Data & Characteristics | |
| Appearance | White or pale yellow solid |
| Expected Yield | 60-80% over two steps |
| ¹H NMR (CDCl₃) | Signals for tert-butyl, pyridine, and phenyl protons in the expected regions. |
| ¹³C NMR (CDCl₃) | Two characteristic quaternary carbons for the oxadiazole ring (~168 and ~175 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₇H₁₇N₃O |
Synthesis of 3-(4-tert-Butylpyridin-2-yl)-5-phenyl-1,2,4-triazole
Scientific Rationale: While several methods exist for synthesizing 1,2,4-triazoles, a modern and efficient one-pot strategy utilizes an amidoxime intermediate and a second nitrile component.[12] This copper-catalyzed reaction involves the intermolecular addition of the amidoxime to the second nitrile, followed by an intramolecular cyclization with dehydration to form the stable 1,2,4-triazole ring. This method provides access to unsymmetrically substituted triazoles and leverages the previously synthesized amidoxime intermediate.
Experimental Protocol:
-
Reaction Setup: To a sealable reaction tube, add the amidoxime intermediate (N'-hydroxy-4-tert-butylpyridine-2-carboximidamide) (1.04 g, 5.0 mmol), copper(I) iodide (CuI) (48 mg, 0.25 mmol, 5 mol%), and L-proline (58 mg, 0.5 mmol, 10 mol%).
-
Reagent Addition: Add benzonitrile (0.57 g, 5.5 mmol, 1.1 equiv) followed by 10 mL of dimethyl sulfoxide (DMSO).
-
Reaction: Seal the tube and heat the mixture to 120 °C for 18 hours.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and pour it into 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) to remove residual DMSO, then wash with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired pyridyl-triazole ligand.
| Expected Data & Characteristics | |
| Appearance | White solid |
| Expected Yield | 50-70% |
| ¹H NMR (CDCl₃) | Signals for tert-butyl, pyridine, and phenyl protons, as well as a potential broad NH signal for the triazole. |
| IR (KBr, cm⁻¹) | Characteristic N-H stretching and aromatic C=N and C=C absorptions. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₇H₁₈N₄ |
Part 4: Applications and Future Directions
The bidentate ligands synthesized from this compound are not merely synthetic curiosities; they are enabling tools for innovation across multiple scientific disciplines.
-
Coordination Chemistry and Catalysis: These N,N'-bidentate ligands are superb candidates for forming stable chelate complexes with a wide range of transition metals (e.g., Pd, Ru, Rh, Ir, Cu, Ni).[13][14] Such complexes are of paramount interest as catalysts for reactions including:
-
Cross-Coupling Reactions: The stability and tunable nature of Pd(II) complexes with pyridine-based ligands make them suitable for Suzuki-Miyaura and Heck coupling reactions.[15]
-
Hydrogenation and Transfer Hydrogenation: Iridium and Ruthenium complexes bearing bidentate nitrogen ligands are effective catalysts for the reduction of ketones, imines, and alkenes.[16]
-
Aerobic Oxidation: Bidentate ligands can stabilize palladium catalysts in aerobic oxidation reactions, offering a green alternative to stoichiometric oxidants.[13]
-
-
Materials Science: The rigid, aromatic structures of these ligands make them ideal building blocks for creating metal-organic frameworks (MOFs) and coordination polymers. The resulting materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with applications in gas storage, sensing, and optoelectronics.
-
Drug Development: The pyridine, tetrazole, oxadiazole, and triazole motifs are all privileged structures in medicinal chemistry, frequently appearing in approved pharmaceuticals.[1][17][18] The 1,2,4-oxadiazole ring, for example, is often used as a bioisostere for ester and amide groups, improving metabolic stability and pharmacokinetic properties.[10] The synthetic routes outlined here allow for the rapid generation of compound libraries for screening against biological targets such as kinases, proteases, and GPCRs.
References
-
Gu, Q., & You, S. L. (2018). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 51(3), 659-670. [Link]
-
Yoo, W. J., & Li, Z. (2011). Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions. Journal of the American Chemical Society, 133(41), 16512-16523. [Link]
-
Frank, N., et al. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Dalton Transactions. [Link]
-
Mohamed, S. K., et al. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 26(1), 95. [Link]
-
Das, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Chiacchio, U., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. [Link]
-
Gomtsyan, A. (2012). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 17(8), 9313-9337. [Link]
-
Lin, J., et al. (2009). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(II). Dalton Transactions. [Link]
-
Gaponik, P. N., & Voitekhovich, S. V. (2012). Advances in synthesis of tetrazoles coordinated to metal ions. ARKIVOC, 2012(1), 45-65. [Link]
- Not available.
-
Kaur, R., & Kumar, K. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6205-6212. [Link]
-
Xu, X., et al. (2015). Copper-catalyzed One-Pot Synthesis of 1,2,4-triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794. [Link]
- Not available.
-
Almalki, A. S. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Journal of Chemistry. [Link]
-
Wang, W., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(30), 7261-7265. [Link]
- Not available.
- Not available.
-
Prie, G., et al. (2011). Synthesis and evaluation of bidentate ligands designed to interact with PDZ domains. Bioorganic & Medicinal Chemistry Letters, 21(14), 4338-4341. [Link]
-
Phadtare, G. B., Phule, A. B., & Mali, N. N. (2022). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Lin, J., et al. (2009). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions, (42), 9325-9332. [Link]
- Not available.
- Not available.
- Not available.
-
Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. dovepress.com [dovepress.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. nanobioletters.com [nanobioletters.com]
- 18. Synthesis and evaluation of bidentate ligands designed to interact with PDZ domains - PubMed [pubmed.ncbi.nlm.nih.gov]
role of pyridine derivatives in perovskite solar cell passivation
Application Note: Pyridine Derivative-Mediated Defect Passivation in Perovskite Solar Cells
Executive Summary
The primary bottleneck in approaching the Shockley-Queisser limit for Perovskite Solar Cells (PSCs) lies in non-radiative recombination caused by crystallographic defects—specifically under-coordinated Lead (
Part 1: The Mechanistic Basis of Passivation
To implement pyridine passivation effectively, one must understand the atomic-level interaction. The perovskite lattice (e.g.,
The Pyridine Solution:
Pyridine derivatives possess a nitrogen atom with a lone pair of electrons.[3][4][5] This lone pair acts as a Lewis base, donating electron density to the empty orbitals of the surface
Key Synergistic Functions:
-
Defect Healing: The N-Pb coordinate bond eliminates the trap state.
-
Moisture Shielding: The hydrophobic aromatic ring (and alkyl tails in derivatives like 4-tert-butylpyridine) repels water, enhancing environmental stability.
-
Energy Level Alignment: Dipoles induced by the pyridine ring can shift the vacuum level, facilitating better hole extraction into the Hole Transport Layer (HTL).
Visualizing the Mechanism
Figure 1: Mechanistic pathway of Lewis acid-base coordination between pyridine derivatives and perovskite surface defects.[3][6]
Part 2: Selection Guide for Pyridine Derivatives
Not all pyridines are equal. The choice depends on the specific passivation strategy (Bulk vs. Surface).
Table 1: Comparative Analysis of Common Pyridine Passivators
| Derivative | Functional Group | Primary Application | Pros | Cons |
| 4-tert-butylpyridine (tBP) | -C(CH3)3 (Alkyl) | HTL Additive / Surface Wash | Standard industry benchmark; High hydrophobicity. | Can corrode perovskite if concentration is too high; Volatile. |
| Pyridine-2-carboxylic acid | -COOH (Carboxyl) | Bulk Additive / Surface | Bidentate binding (N and O); Stronger anchor than tBP. | Lower solubility in non-polar solvents. |
| 2-Aminopyridine | -NH2 (Amino) | Surface Passivation | H-bonding with halides; Dual passivation (Pb and I sites). | Potential to disrupt lattice if used in bulk excess. |
| Bipyridines (e.g., 2,2'-bipy) | Pyridine Dimer | Interface Engineering | Chelating effect (two N donors); Extremely stable complex. | Steric hindrance may reduce surface coverage density. |
Expert Insight: While tBP is the classic additive for Spiro-OMeTAD, it is often too aggressive for direct surface treatment. For direct interfacial passivation, solid-state derivatives with bidentate anchors (like Pyridine-2-carboxylic acid or 2-Aminopyridine) are superior because they bind more strongly and do not evaporate during thermal stress tests.
Part 3: Experimental Protocols
Protocol A: Interfacial Post-Treatment (Surface Passivation)
Best for: Maximizing
Materials:
-
Target Perovskite Film (Annealed and cooled)
-
Solvent: Isopropanol (IPA) or Chlorobenzene (CB) - Note: IPA is safer for the perovskite if exposure time is short.
Step-by-Step Workflow:
-
Solution Prep: Dissolve the pyridine derivative in IPA to a concentration of 1–5 mg/mL .
-
Critical: Sonicate for 10 mins to ensure full dissolution.
-
-
Dynamic Spin Coating:
-
Place the annealed perovskite substrate on the spinner.
-
Set speed to 4000 rpm (acceleration 2000 rpm/s).
-
Start spinning.[2]
-
Once at full speed, dispense 50–80 µL of the passivation solution onto the center of the film.
-
Spin for 20–30 seconds to dry.
-
-
Thermal Annealing (Curing):
-
Transfer immediately to a hotplate at 100°C for 5–10 minutes .
-
Why? This promotes the thermodynamic orientation of the molecule and removes residual solvent.
-
-
HTL Deposition: Proceed with Spiro-OMeTAD or PTAA deposition immediately after cooling.
Protocol B: Precursor Additive Method (Bulk Passivation)
Best for: Increasing grain size and passivating grain boundaries throughout the film.
Materials:
-
Perovskite Precursor Solution (e.g.,
+ FAI in DMF/DMSO)[8] -
Passivator: Pyridine-2-carboxylic acid (solid)
Step-by-Step Workflow:
-
Doping: Add the pyridine derivative directly to the perovskite precursor solution at a ratio of 0.5 to 2.0 mol% relative to Lead (
).-
Calculation: If
concentration is 1.2 M, add 0.006–0.024 M of passivator.
-
-
Aging: Stir the solution at 60°C for 1 hour.
-
Observation: The solution may change viscosity slightly due to Pb-N coordination complexes forming in the liquid phase (pre-nucleation clusters).
-
-
Film Deposition: Spin coat using standard one-step or two-step antisolvent methods.
-
Annealing: Standard annealing (e.g., 100°C for 30-60 mins). The pyridine derivative will segregate to grain boundaries during crystallization, passivating defects in situ.
Experimental Workflow Visualization
Figure 2: Integrated workflow for surface passivation of perovskite films.
Part 4: Characterization & Validation
To confirm the protocol was successful, you must validate both the chemical interaction and the optoelectronic improvement.
1. Photoluminescence (PL) & Time-Resolved PL (TRPL) [3][6]
-
Steady-State PL: You should observe an increase in PL intensity for the passivated film (without HTL) compared to the control. This indicates reduced non-radiative recombination traps.[2][9]
-
TRPL: The carrier lifetime (
) should increase significantly.-
Target:
.
-
2. X-Ray Photoelectron Spectroscopy (XPS)
-
Focus on the Pb 4f and N 1s spectra.
-
Success Indicator: A shift in the Pb 4f binding energy (typically 0.2–0.4 eV) indicates a change in the chemical environment of the Pb, confirming the formation of the Pb-N coordinate bond.
3. Device Stability Testing
-
Store unencapsulated devices in ambient air (RH 30–50%).
-
Success Indicator: Passivated devices should retain >80% of initial PCE after 500 hours, whereas controls often degrade to <50% due to moisture ingress at grain boundaries.
Part 5: Troubleshooting & Optimization
-
Issue: Film looks cloudy/white after passivation.
-
Cause: Concentration of passivator was too high, or the solvent (IPA) dissolved the perovskite surface.
-
Fix: Reduce concentration to <1 mg/mL or switch to a more orthogonal solvent like Chlorobenzene or Cyclohexane.
-
-
Issue: S-shaped J-V curve (Fill Factor loss).
-
Cause: The passivation layer is too thick, creating an insulating barrier.
-
Fix: Increase spin speed (rpm) or perform a dynamic wash step with pure solvent immediately after deposition.
-
-
Issue: No improvement in
.-
Cause: The pyridine derivative may be evaporating during the annealing step.[10]
-
Fix: Use a derivative with a higher boiling point or stronger binding energy (e.g., switch from tBP to a carboxyl-functionalized pyridine).
-
References
-
Mechanism of Pyridine Passivation
-
Functionalized Pyridine Protocols (Carboxyl/Amino)
-
4-tert-butylpyridine (tBP) in HTL vs.
-
Multidentate Passivation Strategies
- Title: Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells.
- Source: Journal of M
-
URL:[Link]
Sources
- 1. Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine-Based Multifunctional Surface Passivators Enable Efficient and Stable Perovskite Indoor Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells [repository.cam.ac.uk]
- 12. pure.ecnu.edu.cn:443 [pure.ecnu.edu.cn:443]
- 13. pubs.aip.org [pubs.aip.org]
Application Note: Strategic Functionalization of the Nitrile Group in 4-tert-Butylpyridine-2-carbonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 4-tert-Butylpyridine-2-carbonitrile (CAS: 42205-73-2)
Introduction & Strategic Importance
In modern drug discovery and advanced materials design, this compound serves as a highly versatile, privileged building block[1]. The molecule features a bulky, lipophilic tert-butyl group at the C4 position, which provides unique steric shielding and enhances the metabolic stability of downstream active pharmaceutical ingredients (APIs).
The C2-nitrile (cyano) group acts as the primary electrophilic hub. Because it is directly attached to the electron-deficient pyridine ring, the nitrile carbon is highly activated toward nucleophilic attack and reduction. This application note outlines validated, self-validating protocols for the divergent functionalization of this nitrile group—specifically focusing on its reduction to a primary amine and its[3+2] cycloaddition to form a tetrazole bioisostere.
Mechanistic Rationale & Pathway Divergence
Understanding the causality behind reagent selection is critical for scaling and optimizing these functionalizations:
-
Reduction to Aminomethyl Pyridines: The primary challenge in the catalytic hydrogenation of nitriles is the nucleophilic attack of the newly formed primary amine onto the intermediate imine, which leads to unwanted secondary amine dimerization. By conducting the reaction in a protic, acidic solvent (glacial acetic acid), the primary amine is immediately protonated to its ammonium salt. This neutralizes its nucleophilicity, ensuring quantitative yields of the primary amine.
-
[3+2] Cycloaddition to Tetrazoles: Direct reaction of sodium azide with unactivated nitriles is kinetically unfavorable. The addition of ammonium chloride (NH₄Cl) serves a dual mechanistic purpose: it acts as a mild proton donor to generate hydrazoic acid (HN₃) in situ—the active 1,3-dipole required for the cycloaddition—and prevents the reaction mixture from becoming overly basic, which could degrade the pyridine ring[2][3]. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and superior solvation of inorganic salts at 120 °C.
Workflow Visualization
Divergent functionalization pathways of this compound.
Experimental Protocols
Protocol A: Catalytic Hydrogenation to (4-tert-Butylpyridin-2-yl)methanamine
This protocol utilizes catalytic hydrogenation under acidic conditions to yield the primary amine as an acetate salt.
Step-by-Step Methodology:
-
Preparation: In a thoroughly dried, argon-purged reaction vessel, dissolve this compound (5.83 g, 36.4 mmol) in 300 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). (Safety Note: Pd/C is highly pyrophoric; always add under an inert argon/nitrogen atmosphere before introducing hydrogen).
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (1 atm, via balloon or Parr shaker). Stir vigorously at room temperature (25 °C).
-
In-Process Control (Self-Validation): Monitor the reaction via IR spectroscopy. The reaction is complete when hydrogen uptake ceases and the sharp C≡N stretch at ~2230 cm⁻¹ completely disappears, replaced by broad N-H/N⁺-H stretches at 3000-3400 cm⁻¹.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of acetic acid.
-
Isolation: Evaporate the filtrate under reduced pressure. The resulting residue is the acetic acid salt of (4-tert-butylpyridin-2-yl)methanamine, obtained in quantitative yield.
Protocol B:[3+2] Cycloaddition to 5-(4-tert-Butylpyridin-2-yl)-1H-tetrazole
This protocol generates a tetrazole ring, a highly stable carboxylic acid bioisostere widely used in API development[2][3].
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (3.20 g, 20 mmol) in 15 mL of anhydrous DMF[3].
-
Reagent Addition: Add sodium azide (NaN₃, 1.30 g, 20 mmol) and ammonium chloride (NH₄Cl, 1.10 g, 20 mmol) to the solution[3]. (Safety Note: NaN₃ is highly toxic and can form explosive metal azides; avoid contact with heavy metals and chlorinated solvents).
-
Cycloaddition: Heat the stirred mixture to 120–125 °C for 7 to 17 hours[2][3].
-
In-Process Control (Self-Validation): Monitor by TLC (Silica, DCM:MeOH 9:1). The disappearance of the high-Rf starting material indicates completion.
-
Workup: Cool the reaction mixture to room temperature and remove the DMF under reduced pressure. Dissolve the resulting crude residue in 100 mL of distilled water.
-
Precipitation & Isolation: Carefully acidify the aqueous solution with concentrated HCl to pH ~2 while cooling in an ice bath (5 °C). The tetrazole product will crash out of solution. Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from methanol to yield pure 5-(4-tert-butylpyridin-2-yl)-1H-tetrazole[3]. Validation is confirmed via ¹H NMR (DMSO-d₆), noting the highly deshielded tetrazole N-H proton typically appearing >15 ppm.
Quantitative Data & Analytical Validation
The following table summarizes the expected reaction metrics and the primary analytical markers used to self-validate the success of each functionalization pathway.
| Transformation | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Analytical Marker (IR / NMR) |
| Reduction (Amine) | H₂ (1 atm), Pd/C (10%) | Glacial AcOH | 25 | 12–24 | >95 | Disappearance of C≡N stretch (~2230 cm⁻¹) |
| Cycloaddition (Tetrazole) | NaN₃, NH₄Cl | DMF | 120–125 | 7–17 | 80–85 | Appearance of tetrazole N-H (>15 ppm, ¹H NMR) |
| Hydrolysis (Acid) | NaOH (aq) | EtOH/H₂O | 100 | 4–6 | 85–90 | Broad O-H stretch (2500–3000 cm⁻¹) |
References
-
Nakanishi, M. "Iron Catalyzed C-H Activation and Synthesis of Novel Ligands." RWTH Aachen University Dissertation, 2007. URL:[Link]
-
Kiani, M., et al. "The use of recyclable magnetic nanocatalyst Fe3O4@SiO2-(CH2)3-Pyridine-2-(1H)-tetrazole-Cu(II)..." Iranian Journal of Catalysis, 2021. URL:[Link]
-
El-Essawy, F. A., et al. "Synthesis of New Isolated and Fused Tri- and Tetracyclic Pyridine Derivatives." Chemistry of Heterocyclic Compounds, 2008. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselective Functionalization of Pyridines
Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Overcoming Electronic Bias and Catalyst Deactivation in Pyridine Scaffolds
Introduction: The Pyridine Paradox
Welcome to the Pyridine Functionalization Support Center. If you are here, you are likely facing the "Pyridine Paradox": the pyridine ring is electron-deficient (π-deficient), making it resistant to Electrophilic Aromatic Substitution (EAS), yet the nitrogen lone pair is a potent Lewis base that poisons transition metal catalysts.
This guide moves beyond textbook theory to address the practical failure modes of pyridine chemistry. We focus on overriding intrinsic bias to access the challenging C3 and C4 positions and preventing catalyst death.
Visual Troubleshooting: The Regioselectivity Decision Tree
Before selecting a reagent, identify your target position. The electronic nature of pyridine dictates that different positions require fundamentally different mechanistic approaches.
Figure 1: Strategic decision tree for selecting the correct functionalization methodology based on the target ring position.
Module 1: Accessing the "Impossible" C3 Position
Issue: Standard Friedel-Crafts or halogenation fails or requires forcing conditions (e.g., 200°C), resulting in low yields and tarry mixtures.
Root Cause: The pyridine nitrogen reacts with electrophiles (or Lewis acid catalysts) to form a pyridinium salt. This introduces a positive charge on the ring, deactivating it further toward electrophilic attack (EAS). The C3 position is the least deactivated, but the energy barrier is still often insurmountable for standard reagents.
Troubleshooting Q&A:
Q: How do I install a handle at C3 without using harsh EAS conditions?
A: Switch to Iridium-Catalyzed C-H Borylation. Instead of relying on electronics, this method relies on sterics . The active catalyst, typically an iridium-tris(boryl) species, is bulky. The C2 position is sterically hindered by the nitrogen lone pair (or N-substituents), pushing the catalyst to the accessible C3 or C5 positions [1].
Critical Check: Ensure your pyridine is not substituted at C2/C6 with groups that might coordinate and poison the Ir catalyst.
Protocol Tip: Use [Ir(OMe)(cod)]₂ with dtbpy ligand. The resulting C3-boronate ester is a versatile handle for Suzuki couplings (C-C) or oxidation (C-OH).
Q: My Ir-catalyzed reaction has stalled. Is the catalyst dead?
A: Likely yes, due to N-coordination. While Ir-borylation is robust, electron-rich pyridines can coordinate to the Ir center, displacing the labile alkene ligand and shutting down the cycle.
Fix: Use a Lewis Acid Co-catalyst .[1] Adding a stoichiometric amount of a Lewis acid (like BPh₃ or even simple HBpin in excess) can bind the pyridine nitrogen, preventing it from poisoning the Ir center while simultaneously activating the C-H bond via inductive effects [2].
Module 2: The C2 vs. C4 Selectivity Challenge (Minisci Reaction)
Issue: Radical alkylation (Minisci) yields a 1:1 mixture of C2 and C4 isomers, often accompanied by over-alkylation (polysubstitution).
Root Cause: Nucleophilic alkyl radicals attack the protonated pyridine (pyridinium) at the positions with the highest LUMO coefficient, which are C2 and C4. Without steric bias, these positions are electronically similar. Furthermore, the alkylated product is often more electron-rich than the starting material, making it more reactive toward a second radical attack (over-alkylation).
Troubleshooting Q&A:
Q: How can I force the reaction exclusively to C4?
A: Use the "Blocking Group" Strategy. You cannot easily alter the electronic bias of the radical to favor C4 over C2. You must physically block C2.
The McNally Solution: React your pyridine with maleic acid first. This forms a salt that acts as a transient blocking group at C2. Perform the Minisci reaction (which now hits C4 exclusively), and then remove the blocker [3].
Alternative: If you cannot use blocking groups, switch to C4-selective sodiation using n-butylsodium (n-BuNa), which operates under thermodynamic control to metalate C4, followed by electrophile capture [4].
Q: How do I stop over-alkylation?
A: Control the Phase Interface. Use a biphasic solvent system (e.g., Water/DCM or Water/Trifluorotoluene).
Mechanism: The protonated pyridine stays in the aqueous phase. The neutral alkyl radical is generated in the organic phase. Reaction occurs at the interface. Once the pyridine is mono-alkylated, it becomes more lipophilic. If you adjust the pH such that the product extracts into the organic layer before it can be protonated again, you protect it from further radical attack.
Module 3: Catalyst Poisoning in Cross-Couplings
Issue: Suzuki or Buchwald-Hartwig couplings on halopyridines result in <10% conversion, despite the aryl halide being reactive.
Root Cause: The "Pyridine N-Binding Problem." Pd(II) intermediates are soft Lewis acids; pyridine is a borderline soft base. The pyridine binds to the Pd center, forming a stable [Pd(L)(Py)Ar-X] dead-end complex, preventing transmetalation.
Visual Mechanism:
Figure 2: The competitive coordination pathway that leads to catalyst deactivation.
Troubleshooting Q&A:
Q: How do I revive my dead Pd-catalyst?
A: Bulky Ligands or "Dummy" Ligands.
Ligand Switch: Use bulky, electron-rich phosphines like XPhos or BrettPhos . The sheer size of the biaryl backbone creates a "roof" over the Pd center, physically preventing the pyridine nitrogen from coordinating while still allowing the oxidative addition of the C-X bond [5].
Additives: In extreme cases, add a metal salt like CuI or ZnCl₂ . These Lewis acids will bind to the pyridine nitrogen (scavenging it) more strongly than the palladium does, leaving the catalyst free to perform the coupling.
Standard Operating Protocol: C3-Selective C-H Borylation
Objective: Install a Bpin ester at the C3 position of an unsubstituted pyridine. Reference: Based on Hartwig et al. [1, 5].
Reagents:
-
Substrate: Pyridine (1.0 equiv)
-
Boron Source: B₂pin₂ (0.5 equiv) [Note: 0.5 equiv because one B2pin2 molecule borylates two pyridines in ideal efficiency, but often 1.0 equiv is used for rate] -> Correction: Use 0.5 equiv of B2pin2 relative to substrate if B2pin2 is the limiting reagent, but typically B2pin2 is used in slight excess (1.1 equiv) to drive conversion.Revised: B₂pin₂ (0.55 equiv relative to pyridine if maximizing atom economy, or 1.1 equiv for yield).
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Solvent: Hexane or THF (Anhydrous)
Step-by-Step Workflow:
-
Glovebox/Schlenk Prep: In a nitrogen-filled glovebox, weigh [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL vial.
-
Pre-catalyst Formation: Add 2 mL of anhydrous hexane. The solution should turn dark brown/red, indicating the formation of the active species.
-
Reagent Addition: Add B₂pin₂ (140 mg, 0.55 mmol) and Pyridine (1.0 mmol).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 16 hours.
-
Self-Validation Check: The reaction mixture should remain homogeneous. Precipitation of black solids indicates catalyst decomposition (check O₂ leaks).
-
-
Workup: Cool to room temperature. Evaporate volatiles under reduced pressure.
-
Purification: The residue is often pure enough for the next step. If purification is needed, pass through a short plug of silica gel (eluting with EtOAc/Hexane). Note: C3-boryl pyridines can be protodeboronated on silica; perform quickly.
Data Summary: Method Comparison
| Method | Target Position | Primary Mechanism | Key Limitation |
| EAS (Nitration/Bromination) | C3 (Meta) | Electrophilic Substitution | Low yield; requires harsh heat/acid; deactivation. |
| Minisci Reaction | C2 & C4 | Radical Addition | Poor regioselectivity (C2/C4 mix); over-alkylation.[2] |
| Ir-Catalyzed Borylation | C3 (Meta) | C-H Activation (Steric) | Sensitive to sterics at C2; requires inert atmosphere. |
| N-Oxide Route | C4 (Para) | Dipole Reversal | Requires 2 extra steps (Oxidation -> Functionalization -> Reduction). |
References
-
Takagi, J., Sato, K., Hartwig, J. F., et al. (2002). Iridium-Catalyzed C-H Coupling of Hydrazones and Pyridines. Tetrahedron Letters.
-
Ros, A., Fernandez, R., & Lassaletta, J. M. (2014). Functionalization of Pyridines via Temporary Dearomatization.[3][4] Chemical Society Reviews.
-
Proctor, R. S. J., & Phipps, R. J. (2019).[5] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.
-
Guo, S., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture.[6][7] Angewandte Chemie.
-
Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Pyridine Derivatives in Cross-Coupling Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome one of the most notorious bottlenecks in modern organic synthesis: the "Pyridine Problem."
This guide bypasses generic advice to focus on the causality of catalyst failure and provides field-proven, self-validating methodologies to rescue stalled cross-coupling reactions involving pyridine derivatives.
Part 1: The Mechanistic Reality of the "Pyridine Problem"
When a cross-coupling reaction involving a pyridine derivative fails, the root cause almost always traces back to one of two fundamental mechanistic breakdowns 1:
-
Catalyst Poisoning via
-Coordination: The electronegative nitrogen atom in the pyridine ring possesses a highly accessible lone pair. This lone pair acts as a strong -donor, coordinating tightly to the active Palladium(0) or Palladium(II) center. This coordination displaces essential phosphine ligands, forming stable, off-cycle bis-pyridyl Pd complexes (often precipitating as palladium black), effectively halting the catalytic cycle 2. -
Rapid Protodeboronation (The 2-Pyridyl Specific Issue): In Suzuki-Miyaura couplings, 2-pyridylboronic acids are exceptionally unstable. The proximity of the nitrogen atom to the boron center facilitates a rapid, base-catalyzed protodeboronation, destroying the nucleophile before transmetalation can occur.
Caption: Catalytic cycle of Pd cross-coupling highlighting the dual failure pathways of pyridine.
Part 2: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid yields mostly pyridine (protodeboronation side-product) and unreacted aryl halide. How do I fix this? A1: You are experiencing nucleophile degradation. Standard boronic acids decompose faster than they transmetalate. The Solution: Switch to a 2-Pyridyl MIDA boronate and employ a "slow-release" strategy with a Copper co-catalyst (e.g., Cu(DEA)₂). The Causality: MIDA boronates are bench-stable. Under mild basic conditions, they slowly hydrolyze to the active boronic acid. The Copper co-catalyst immediately intercepts this trace boronic acid to form a transient 2-pyridylcopper species. This copper species undergoes transmetalation to Palladium exponentially faster than the boronic acid, outcompeting the protodeboronation pathway 3.
Q2: The reaction stalls at 20% conversion, and I see a fine black precipitate. What is happening?
A2: The black precipitate is Palladium black, indicating catastrophic catalyst deactivation via ligand displacement by the pyridine nitrogen.
The Solution: Upgrade your ligand architecture to highly bulky, electron-rich biaryl phosphines like XPhos or BrettPhos .
The Causality: The massive dicyclohexyl groups and the biphenyl backbone of XPhos create a dense steric shield around the Palladium center. This physical barrier prevents the Lewis basic pyridine nitrogen from approaching close enough to form a stable
Q3: Are there alternative nucleophilic coupling partners if boron-based reagents consistently fail? A3: Yes. Pyridine-2-sulfinates have emerged as highly robust alternatives to boronates 4. The Causality: Desulfinative cross-coupling completely circumvents the protodeboronation pathway. Pyridine sulfinates are highly stable, easily handled sodium or lithium salts that extrude SO₂ upon interaction with the Pd(II) intermediate, driving the transmetalation step forward irreversibly.
Q4: Can I mask the pyridine nitrogen to prevent catalyst poisoning altogether? A4: Yes, by oxidizing the substrate to a Pyridine N-oxide . The Causality: The N-oxide masks the lone pair, eliminating its ability to poison the catalyst. Furthermore, the N-oxide strongly activates the C2 position for direct C-H arylation. This allows you to couple an aryl halide directly to the pyridine ring without needing a pre-functionalized boronate or sulfinate 5. The N-oxide can be easily reduced back to the free pyridine post-coupling using Pd/C and ammonium formate.
Part 3: Diagnostic Workflow & Decision Tree
Use the following logical framework to diagnose and select the optimal rescue strategy for your specific pyridine coupling challenge.
Caption: Diagnostic decision tree for troubleshooting pyridine cross-coupling reactions.
Part 4: Quantitative Data & Strategy Comparison
The following table summarizes the quantitative efficacy of various rescue strategies when applied to highly deactivated electrophiles (e.g., electron-rich aryl chlorides), which typically yield <10% product under standard conditions.
| Strategy | Key Reagents / Catalyst System | Typical Yield Range | Primary Mechanistic Advantage |
| Standard Suzuki | 2-Pyr-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | < 10% | None (Serves as baseline failure mode). |
| Slow-Release MIDA | 2-Pyr-BMIDA, XPhos-Pd-G2, Cu(DEA)₂ | 75% - 85% | Cu-mediated transmetalation outpaces decomposition. |
| Sulfinate Coupling | 2-Pyr-SO₂Na, Pd(OAc)₂, PCy₃ | 80% - 95% | Complete circumvention of boron instability. |
| N-Oxide Direct Arylation | Pyr-N-O, Pd(OAc)₂, P(tBu)₃·HBF₄ | 85% - 95% | C-H activation avoids pre-functionalization entirely. |
Part 5: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include specific checkpoints to ensure the chemistry is behaving as mechanistically intended before proceeding to the next step.
Protocol A: Slow-Release Suzuki-Miyaura Coupling using 2-Pyridyl MIDA Boronates
Designed to overcome protodeboronation via Copper-intercepted transmetalation.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
XPhos Pd G2 precatalyst (5 mol%)
-
Cu(DEA)₂ (Copper(II) diethanolamine) (50 mol%)
-
K₃PO₄ (5.0 equiv)
-
Solvent: DMF (0.125 M)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the 2-Pyridyl MIDA boronate, XPhos Pd G2, Cu(DEA)₂, and K₃PO₄.
-
Solvent Addition: Seal the tube, remove from the glovebox, and inject anhydrous, degassed DMF.
-
Electrophile Addition: Inject the aryl halide (if liquid; if solid, add in step 1).
-
Thermal Activation: Heat the reaction mixture to 100 °C under vigorous stirring for 24 hours.
-
Validation Checkpoint (In-Situ): At the 2-hour mark, extract a 0.1 mL aliquot. Quench with aqueous NH₄Cl and extract with EtOAc. Analyze via TLC/GC-MS. You should observe the formation of the cross-coupled product. If you only see free pyridine, your base concentration is too high, causing the MIDA hydrolysis to outpace the Copper interception. Reduce K₃PO₄ to 3.0 equiv in the next run.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF and Copper salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Regioselective Direct Arylation of Pyridine N-Oxides
Designed to bypass organometallic preparation and prevent Pd-poisoning.
Materials:
-
Pyridine N-oxide (2.0 - 4.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(tBu)₃·HBF₄ (15 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: Toluene (0.3 M)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried vial equipped with a stir bar, add Pd(OAc)₂, P(tBu)₃·HBF₄, K₂CO₃, and the Pyridine N-oxide.
-
Atmosphere Exchange: Evacuate and backfill the vial with Argon (3 cycles).
-
Reagent Addition: Add the aryl bromide and degassed toluene via syringe.
-
Reaction Execution: Seal the vial and heat at 110 °C for 16 hours.
-
Validation Checkpoint (Regioselectivity): Analyze the crude mixture via crude ¹H NMR. The disappearance of the C2-proton signal on the pyridine ring (typically furthest downfield) validates that the direct arylation occurred exclusively at the 2-position, driven by the N-oxide directing effect.
-
Reduction (Optional but typical): To convert the resulting 2-arylpyridine N-oxide back to the free pyridine, dissolve the crude product in MeOH (0.2 M). Add 10% Pd/C (10 mol%) and Ammonium Formate (10 equiv). Stir at room temperature for 2 hours, filter through Celite, and concentrate.
References
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. ResearchGate. Available at:[Link]
-
A General Solution for the 2-Pyridyl Problem. PMC - NIH. Available at:[Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. Available at:[Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at:[Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Pyridine Ligand Stability Center: Technical Support & Troubleshooting Guide
Current Status: Operational Ticket ID: PYR-STAB-001 Lead Scientist: Dr. [AI Name] Subject: Troubleshooting Pyridine-Based Ligand Deactivation in Catalytic Cycles
Introduction: The Stability Paradox
Pyridine and its derivatives (bipyridine, terpyridine, PDI, PyBox) are ubiquitous in catalysis due to their tunable electronic properties. However, their very ability to coordinate strongly makes them susceptible to specific degradation pathways that are often misdiagnosed as "catalyst decomposition."
This guide is not a textbook; it is a diagnostic workflow . It addresses the four primary failure modes of pyridine ligands: Oxidative N-Oxide Formation , Reductive Ligand Hydrogenation , Ortho-Metallation (Self-Activation) , and Hydrolytic Cleavage .
Phase 1: The Diagnostic Triage
Before modifying your reaction, use this decision tree to identify the likely mode of failure.
Figure 1: Diagnostic Decision Tree for identifying pyridine ligand failure modes.
Phase 2: Troubleshooting Modules
Module 1: Reductive Instability (Ligand Hydrogenation)
Context: Hydrogenation reactions (using H2) or transfer hydrogenation. The Issue: The pyridine ring is not inert. Under reducing conditions (especially with Rh, Ir, or Ru), the pyridine ring itself can be hydrogenated to a piperidine. This destroys the ligand's aromaticity and coordination geometry, often leading to the release of the metal, which agglomerates into heterogeneous nanoparticles (Rh black).
Technical Insight: If your homogeneous catalyst works for 100 turnovers and then precipitates, you are likely hydrogenating your ligand.
| Symptom | Verification Method |
| Reaction turns black/turbid | Visual inspection. |
| Loss of aromatic signals in NMR | Check for aliphatic piperidine resonances (2.0 - 4.0 ppm). |
| "Induction Period" | The reaction speeds up over time (characteristic of nanoparticle formation). |
Protocol: The Mercury Poisoning Test To distinguish between Homogeneous (Ligand-bound) and Heterogeneous (Nanoparticle) catalysis.
-
Run Standard: Set up your reaction and measure conversion at 30 mins.
-
Run Poisoned: Set up a second vial. Add a drop of elemental mercury (Hg) or excess CS₂ (0.5 equiv relative to metal).
-
Analyze:
-
Activity Stops: The catalyst was heterogeneous (Nanoparticles). Your ligand failed/detached.
-
Activity Continues: The catalyst is homogeneous. The ligand is stable.
-
Solution:
-
Steric Blocking: Use 2,6-disubstituted pyridines (e.g., 2,6-lutidine derivatives). The steric bulk prevents the pyridine face from adsorbing flat onto the metal surface or nanoparticle, inhibiting hydrogenation.
Module 2: Oxidative Instability (N-Oxide Formation)
Context: Aerobic oxidations or reactions using peroxides/hypervalent iodine.
The Issue: Pyridine is nucleophilic. In the presence of strong oxidants, the nitrogen lone pair attacks oxygen, forming Pyridine N-Oxide. N-oxides are much weaker
Mechanism:
Troubleshooting Guide:
-
Q: How do I confirm this?
-
A: Take an aliquot. 1H NMR of Pyridine N-oxides shows a distinct shift of the ortho-protons downfield (approx +0.3 ppm) and para-protons upfield compared to the free pyridine due to resonance effects.
-
-
Q: Can I prevent it?
-
A: Electronic Deactivation. Add electron-withdrawing groups (EWGs) like -CF3, -Cl, or -CO2R to the pyridine ring. This lowers the nucleophilicity of the Nitrogen, making it resistant to external oxidation while maintaining coordination to the Lewis acidic metal center.
-
Module 3: Ortho-Metallation (Catalyst Suicide)
Context: High-temperature C-H activation or cross-coupling. The Issue: The metal center activates the C-H bond at the ortho position of the pyridine ligand itself, forming a stable 4- or 5-membered metallacycle. This "off-cycle" species is thermodynamically stable but catalytically dead.
Figure 2: Pathway of ligand self-activation (Ortho-metallation).
Solution:
-
The "Ortho-Block" Strategy: Substitute both ortho-positions (2,6-positions) with methyl or phenyl groups. If there is no C-H bond to activate, this deactivation pathway is impossible.
Module 4: Hydrolytic Instability (PDI & PyBox)
Context: Pyridine-Diimine (PDI) or Pyridine-bis(oxazoline) (PyBox) ligands in the presence of water or Lewis acids.
The Issue: The imine (
Diagnostic Protocol:
-
The Water Challenge: If your catalyst dies in "wet" solvents but works in dry box conditions, suspect hydrolysis.
-
NMR Check: Look for the appearance of a sharp singlet around 2.6-2.7 ppm (acetylpyridine methyl group) and free aniline signals.
Solution:
-
Backbone Modification: Switch from a ketimine backbone (PDI) to a more robust scaffold, or ensure strictly anhydrous conditions. For PyBox, avoid strong Bronsted acids which accelerate oxazoline ring opening.
Phase 3: The "Ligand Stress Test" Protocol
Do not assume stability. Validate it.
Objective: Quantify ligand stability independent of the substrate conversion.
Reagents:
-
Metal Precursor (e.g., Pd(OAc)2, [Ir(COD)Cl]2)
-
Ligand (1.1 equiv)
-
Internal Standard (1,3,5-trimethoxybenzene)
-
Solvent (Deuterated)
Procedure:
-
Complexation: Mix Metal and Ligand in NMR tube. Verify initial coordination (shift in signals).
-
Thermal Stress: Heat to reaction temperature (
) for 1 hour without substrate. -
Scan 1: Check for ligand dissociation or ortho-metallation.
-
Chemical Stress: Add the specific reagent causing concern (e.g., H2 gas, oxidant, or base) without substrate.
-
Scan 2: Monitor for degradation products (N-oxide, piperidine, free amine).
Interpretation:
-
If Ligand signal intensity decreases relative to Internal Standard
Decomposition . -
If Ligand signals shift back to "free" values
Dissociation .
References
- Widegren, J. A., & Finke, R. G. (2003).
Technical Support Center: Purity Assessment of 4-tert-Butylpyridine-2-carbonitrile
Case ID: TBP-CN-PURITY-001 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
4-tert-Butylpyridine-2-carbonitrile (CAS: 42205-73-2) is a critical ligand used in coordination chemistry and as a high-performance additive in Dye-Sensitized Solar Cell (DSSC) electrolytes.[1] Its purity directly correlates with the suppression of dark current in photovoltaics and the yield of downstream pharmaceutical synthesis.
This guide addresses the three most common analytical challenges reported by our user base: chromatographic peak tailing , isomeric differentiation , and trace hydrolysis detection .
Module 1: HPLC Method Development & Troubleshooting
User Query: "I am running a standard C18 gradient, but the main peak for this compound is tailing significantly (As > 2.0), making it impossible to integrate small impurities nearby."
Root Cause Analysis
The pyridine nitrogen is a basic center (
The Protocol: Silanol Suppression Strategy
To achieve a Tailing Factor (
Recommended Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 with "Base Deactivation" or "End-capping" (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1] | High surface coverage reduces accessible silanols.[1] |
| Mobile Phase A | 10 mM Ammonium Phosphate (pH 2.5 - 3.[1]0) | Low pH keeps silanols protonated (neutral), preventing interaction with the protonated pyridine.[2] |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent strength required for the lipophilic tert-butyl group.[1] |
| Modifier | Optional: 5 mM Triethylamine (TEA) | TEA acts as a "sacrificial base," binding to silanols stronger than the analyte. |
| Detection | UV @ 254 nm and 220 nm | The nitrile-pyridine conjugation provides strong absorbance at 254 nm.[1] |
Troubleshooting Workflow (Visualization)
Figure 1: Decision tree for resolving peak symmetry issues in pyridine analysis.
Module 2: Impurity Profiling (Hydrolysis & Synthesis)
User Query: "I see a small peak eluting earlier than the main compound. Is this the starting material or a degradation product?"
Impurity Logic
The nitrile group (-CN) at the 2-position is susceptible to hydrolysis, especially if the sample has been exposed to moisture or acidic/basic conditions.[1]
-
Hydrolysis Pathway:
-
Stage 1: Hydrolysis to 4-tert-butylpyridine-2-carboxamide (Intermediate).[1]
-
Stage 2: Further hydrolysis to 4-tert-butylpyridine-2-carboxylic acid .
-
Chromatographic Behavior: Both products are more polar than the nitrile parent and will elute earlier (lower Retention Time) on a Reverse Phase C18 column.
-
-
Synthesis Precursors:
-
If synthesized from 4-tert-butylpyridine-N-oxide, the N-oxide may remain.[1] It is highly polar and elutes very early (often near the void volume).
-
4-tert-butylpyridine (starting material) lacks the polar CN group but is less polar than the acid/amide.[1] It usually elutes after the hydrolysis products but before the nitrile target (due to the lack of the electron-withdrawing CN group affecting the ring's interaction).
-
Impurity Reference Table:
| Compound | Relative Retention (RRT) | Mass (M+) | Identification Note |
| 4-t-Butylpyridine-N-oxide | ~0.2 - 0.4 | 151 | Early eluter, broad peak.[1] |
| 4-t-Butylpyridine-2-carboxylic acid | ~0.5 - 0.6 | 179 | pH dependent retention.[1] |
| 4-t-Butylpyridine-2-carboxamide | ~0.7 - 0.8 | 178 | Distinct amide bands in IR. |
| 4-t-Butylpyridine | ~0.8 - 0.9 | 135 | Missing CN stretch in IR.[1] |
| Target: 2-CN-4-t-Butylpyridine | 1.00 | 160 | Strong UV, Sharp Peak. |
Module 3: Spectroscopic Validation (IR & NMR)
User Query: "How do I confirm I have the 2-cyano isomer and not the 3- or 4-cyano isomer?"
Infrared Spectroscopy (FTIR)
The nitrile stretch is the diagnostic fingerprint.[3][4][5]
-
Target Signal: A sharp, distinct band at 2230–2250 cm⁻¹ .
-
Differentiation:
-
Conjugation Effect: Aromatic nitriles (attached directly to the ring) absorb at lower wavenumbers than aliphatic nitriles.[3]
-
Absence: If this peak is weak or missing, suspect hydrolysis to amide (look for C=O at ~1680 cm⁻¹ and N-H broad stretch at 3300 cm⁻¹).
-
Nuclear Magnetic Resonance ( H-NMR)
The coupling patterns of the pyridine ring protons are definitive for the 2,4-substitution pattern.
-
Solvent:
or .[1] -
Diagnostic Signals:
Module 4: Critical Application Checks (DSSC)
User Query: "I am using this as an electrolyte additive. What specific contaminants will ruin my solar cell efficiency?"
For DSSC applications, "chemical purity" (HPLC) is not enough. You must assess "functional purity."[1]
-
Water Content (Karl Fischer Titration):
-
Limit: < 50 ppm (strictly anhydrous).[1]
-
Impact: Water degrades the dye (desorption from
) and reduces the long-term stability of the electrolyte. -
Method: Coulometric Karl Fischer is required due to low water limits.[1] Note: Pyridines can sometimes interfere with KF reagents; use buffered KF reagents designed for bases.[1]
-
-
Free Acid/Base:
-
Impact: Acidic impurities (like the hydrolysis product 2-carboxylic acid) will protonate the
surface, shifting the conduction band edge and lowering (Open Circuit Voltage). -
Test: Dissolve 1g in neutral methanol/water and measure pH.[1] It should be slightly basic. If acidic, recrystallize immediately.
-
Purity Assessment Workflow
Figure 2: Comprehensive purity validation workflow for high-sensitivity applications.
References
-
BenchChem Technical Support. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. (2025).[1] this compound (CID 42205-73-2) Physical Properties and Spectral Data.[1] Retrieved from .
-
Sigma-Aldrich (Merck). (2025).[1] Technical Specification: 2-tert-butylpyridine-4-carbonitrile and isomers.[1] Retrieved from .[1]
-
Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds IV: Nitriles and the C≡N Stretch. Retrieved from .
-
Royal Society of Chemistry (RSC). (2022). Molecular engineering and electrolyte optimization strategies for enhanced performance of Ru(II) polypyridyl-sensitized DSSCs. Retrieved from .
-
Scientific Research Publishing. (2015).[1] Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pyridine Derivatives. Retrieved from .
Sources
Validation & Comparative
Comparative Guide: 4-tert-Butylpyridine-2-carbonitrile vs. Standard Pyridine Ligands
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology
Executive Summary
In the design of transition-metal catalysts and pharmacophores, the selection of the ligand framework dictates both the thermodynamic stability and the kinetic reactivity of the resulting complex. 4-tert-Butylpyridine-2-carbonitrile (CAS: 42205-73-2) has emerged as a superior bidentate ligand precursor compared to its unsubstituted counterpart, pyridine-2-carbonitrile (picolinonitrile). By strategically positioning a tert-butyl group at the C4 position and a nitrile group at the C2 position, this molecule offers a unique combination of extreme lipophilicity, steric shielding, and electronic tunability.
This guide objectively compares this compound against other standard pyridine-based ligands, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its synthesis and application.
Structural Divergence & Mechanistic Causality
The performance of pyridine-based ligands is governed by three primary factors: basicity (σ-donation), π-acceptor capability, and steric profile.
The Role of the tert-Butyl Group
A major bottleneck in transition-metal catalysis is the insolubility of metal-ligand complexes in non-polar organic solvents. For instance, in the synthesis of Ruthenium(III) complexes with bis(pyridine-2-carboxamido) ligands, unsubstituted derivatives often fail to complex efficiently or precipitate prematurely 1[1]. The introduction of the tert-butyl group dramatically increases organic solubility, enabling the successful synthesis and isolation of active catalysts like[Ru(bbpc)(PPh3)Cl] for alkene epoxidation 1[2].
Furthermore, the steric bulk of the tert-butyl group prevents the formation of inactive multimeric metal species. In silver-catalyzed benzylic C-H amidation, switching from an unsubstituted terpyridine ligand (which yielded only 41% product) to a tert-butyl substituted analog (t-Bu3tpy) increased the product yield to 89% . This compound serves as the fundamental building block to synthesize these sterically demanding scaffolds.
Electrochemical Stability
Beyond traditional cross-coupling, this compound demonstrates exceptional stability in electrochemical environments. It is effectively utilized in dual-proton-coupled electron transfer (PCET) reactions for the pyridylation of inert N-heterocycles, outperforming less sterically hindered nitriles that are prone to side-reactions at the cathode 3[3].
Caption: Mechanistic causality of the tert-butyl group on ligand performance.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between this compound and other standard pyridine derivatives.
| Ligand / Precursor | Key Structural Feature | Organic Solubility | Steric Profile | Typical Catalytic Yield (Ag-Amidation) |
| This compound | C4 tert-butyl, C2 nitrile | Very High | Bulky (Prevents multimerization) | Precursor to 89% yield ligands |
| Pyridine-2-carbonitrile | Unsubstituted | Low to Moderate | Planar (Prone to aggregation) | Precursor to 41% yield ligands |
| 4-Dimethylaminopyridine (DMAP) | C4 dimethylamino | Moderate | Moderate | N/A (Organocatalyst) |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols detail the synthesis of this compound and its subsequent conversion into a bidentate ligand. Every step is designed with a mechanistic rationale to validate the experimental choices.
Protocol A: Synthesis of this compound (Reissert-Henze Reaction)
This protocol converts commercially available 4-tert-butylpyridine into the carbonitrile derivative via an N-oxide intermediate 1[1].
Step 1: N-Oxidation
-
Dissolve 9.0 g of 4-tert-butylpyridine in 54 mL of glacial acetic acid.
-
Add 10 mL of 35% H₂O₂ solution dropwise while stirring. Heat the mixture at 80 °C for 3 hours.
-
Causality: Acetic acid acts as both the solvent and a proton donor. It activates the hydrogen peroxide, facilitating the electrophilic oxidation of the basic pyridine nitrogen to form the N-oxide quantitatively.
-
Extract with dichloromethane, dry over MgSO₄, and evaporate to yield the N-oxide (approx. 97% yield).
Step 2: Cyanation
-
Mix 9.7 g of the isolated 4-tert-butylpyridine N-oxide with 8.12 g of dimethyl sulfate. Heat at 95 °C for 3 hours to form a brown oil.
-
Dissolve the oil in 12 mL of water, and slowly add a solution of 9.5 g KCN in 16 mL of water at room temperature.
-
Causality: Dimethyl sulfate O-alkylates the N-oxide, creating a highly electrophilic pyridinium intermediate. The cyanide ion regioselectively attacks the C2 position. Subsequent elimination of methyl sulfate restores aromaticity, yielding the 2-carbonitrile derivative.
Protocol B: Reduction to 4-tert-Butylpicolylamine (Ligand Generation)
The nitrile group is an excellent handle for generating primary amines, which are powerful bidentate ligands for iron and palladium catalysis .
-
Dissolve 5.83 g (26 mmol) of this compound in 300 mL of glacial acetic acid.
-
Add 1.0 g of Pd/C (10%) catalyst.
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
-
Causality: The reduction of nitriles to primary amines often suffers from side reactions where the newly formed primary amine attacks the intermediate imine, forming unwanted secondary amines. Conducting the hydrogenation in acetic acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic and ensuring quantitative yields of the desired (4-tert-butylpyridin-2-yl)methanamine.
-
Filter through Celite to remove the catalyst, evaporate the solvent, and purify via basic alumina column chromatography (EtOAc:Pentane 1:1).
Caption: Synthetic workflow from 4-tert-butylpyridine to bidentate ligand precursors.
References
-
Synthesis, Crystal Structure and Catalytic Activities of [Ru(bbpc)(PPh3)Cl] Source: RSC Publishing (Dalton Transactions) URL:[Link]
-
Iron Catalyzed C-H Activation and Synthesis of Novel Ligands Source: d-nb.info (Dissertation, RWTH Aachen University, M. Nakanishi) URL:[Link]
-
Electrochemical ammonium-cation-assisted pyridylation of inert N-heterocycles via dual-proton-coupled electron transfer Source: PubMed Central (PMC) / Cell Reports Physical Science URL:[Link]
Sources
- 1. Synthesis, crystal structure and catalytic activities of [RuIII(bbpc)(PPh3)Cl][H2bbpc = 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, crystal structure and catalytic activities of [RuIII(bbpc)(PPh3)Cl][H2bbpc = 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Electrochemical ammonium-cation-assisted pyridylation of inert N-heterocycles via dual-proton-coupled electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis of 4-tert-Butylpyridine-2-carbonitrile metal complexes
- 1. This compound | 42205-73-2 | Benchchem [benchchem.com]
- 2. Synthesis, crystal structure and catalytic activities of [RuIII(bbpc)(PPh3)Cl][H2bbpc = 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, crystal structure and catalytic activities of [RuIII(bbpc)(PPh3)Cl][H2bbpc = 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Electrochemical ammonium-cation-assisted pyridylation of inert N-heterocycles via dual-proton-coupled electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the electronic properties of substituted pyridines
Executive Summary
The pyridine ring is a pharmacophore and catalytic scaffold whose utility is defined by its tunable electronic properties. This guide moves beyond basic textbook definitions to provide a rigorous comparison of how specific substituents (EDGs vs. EWGs) manipulate the pyridine nitrogen’s basicity (
Theoretical Framework: The Electronic Tug-of-War
The electronic behavior of substituted pyridines is governed by the competition between Inductive Effects (
-
The Nitrogen Sink: The pyridine nitrogen is naturally electron-deficient (
hybridized, electronegative). -
Position Matters:
Visualization: Substituent Logic Flow
The following diagram illustrates the causality between substituent nature and resulting electronic property shifts.
Figure 1: Logic flow detailing how substituent classes influence the pyridine nitrogen's electron density and subsequent physicochemical properties.[1]
Comparative Analysis: Basicity and Electronic Metrics
The most critical parameter for drug design is the
Table 1: Comparative and Dipole Moments
Data synthesized from standard physical organic chemistry references [1, 2].
| Compound | Substituent | Position | Electronic Effect | Dipole Moment (D) | Performance Note | |
| 4-Aminopyridine | 4 (Para) | 9.17 | ~4.40 | Highly basic; significant resonance stabilization of the cation.[1] Used in K+ channel blockers. | ||
| 2-Aminopyridine | 2 (Ortho) | 6.86 | 2.04 | Less basic than 4-isomer due to steric hindrance to solvation and inductive proximity. | ||
| 3-Aminopyridine | 3 (Meta) | 6.00 | 3.10 | Resonance cannot delocalize to ring N; only slight boost over pyridine.[1] | ||
| Pyridine | - | Reference | 5.23 | 2.20 | Baseline scaffold. | |
| 4-Cyanopyridine | 4 (Para) | 1.90 | ~3.50 | Strong EWG reduces basicity drastically; useful for | ||
| 4-Nitropyridine | 4 (Para) | 1.61 | ~1.80 | Electron deficient; susceptible to Nucleophilic Aromatic Substitution ( |
Key Insight: The "Ortho Effect"
Notice the drop from 9.17 (4-amino) to 6.86 (2-amino).[1] While both positions allow resonance, the 2-position introduces steric hindrance that disrupts the solvation shell required to stabilize the protonated cation. Furthermore, intramolecular H-bonding in the free base can stabilize the neutral form, discouraging protonation.
Frontier Molecular Orbitals (HOMO/LUMO)
For applications in optoelectronics or redox catalysis, the
-
EDGs (e.g., -OMe, -NH2): Raise the HOMO energy level.[1] This makes the pyridine easier to oxidize (better hole transport).
-
EWGs (e.g., -NO2, -F): Lower the LUMO energy level.[1] This makes the pyridine easier to reduce (better electron transport).
Experimental Validation: These values are best determined via Cyclic Voltammetry (CV), referenced against Ferrocene (
Experimental Protocols (Self-Validating Systems)
To ensure "Trustworthiness" in your data, use these standardized protocols.
Protocol A: High-Precision Determination
Method: Potentiometric Titration (Glass Electrode)
Scope: Suitable for
-
Preparation:
-
Prepare a 0.01 M solution of the substituted pyridine in degassed water (CO2-free).
-
Add KCl to a final concentration of 0.1 M to maintain constant ionic strength (crucial for activity coefficient stability).[1]
-
-
Calibration:
-
Titration:
-
Data Analysis (The Validation Step):
-
Plot
(First Derivative).[1] The peak indicates the equivalence point ( ). -
The
is the pH at exactly (Half-equivalence point). -
Self-Check: If the calculated
drifts as concentration changes, your ionic strength is not constant, or aggregation is occurring.
-
Protocol B: HOMO/LUMO Determination via Cyclic Voltammetry
Method: Three-electrode electrochemical cell.[1][2][5]
-
Setup:
-
Measurement:
-
Calculation (Scientific Integrity):
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for electrochemical determination of frontier orbitals.[1]
Strategic Applications in Drug Design
When selecting a pyridine substitute for a drug candidate, consider these trade-offs:
-
Solubility vs. Permeability:
-
Adding a 4-amino group drastically increases basicity (
~9.2), ensuring the molecule is protonated at physiological pH (7.4).[1] This improves aqueous solubility but may reduce passive membrane permeability compared to the neutral pyridine ( ~5.2).
-
-
Metabolic Stability:
-
Bioisosterism:
-
3-Fluoropyridine is often used as a bioisostere for phenyl rings.[1] The fluorine atom lowers the basicity (
~3.0) to prevent unwanted protonation while mimicking the steric profile of a hydrogen atom.
-
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.[1][7] Link
-
Scifinder/BenchChem. (2025).[1][8] pKa values of substituted pyridines table comparison. Retrieved from BenchChem Technical Guides. Link
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011).[1] Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials, 23(20), 2367-2371.[1] Link
-
Creative Bioarray. (2024).[1][9] Protocol for Determining pKa Using Potentiometric Titration. Link
-
Filo. (2025).[1][10] Comparison of Dipole Moments: 4-Aminopyridine vs 4-Cyanopyridine. Link
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. nasc.ac.in [nasc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. prezi.com [prezi.com]
- 6. journal.kci.go.kr [journal.kci.go.kr]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. 4-amino pyridine has larger dipole moment (4, 4,D) than 4-cyanopyridine.. [askfilo.com]
assessing the performance of 4-tert-Butylpyridine-2-carbonitrile in catalysis vs. other ligands
An in-depth technical assessment of 4-tert-Butylpyridine-2-carbonitrile (CAS: 42205-73-2) reveals its critical role as both a highly tunable ligand precursor and a direct coupling partner in modern catalytic workflows. For drug development professionals and synthetic chemists, selecting the right pyridine derivative dictates the success of transition-metal-catalyzed atom transfer and photoredox/electrochemical cross-coupling reactions.
This guide objectively compares the performance, mechanistic advantages, and experimental deployment of this compound against standard alternatives like unsubstituted 2-cyanopyridine and 2,2'-bipyridine (bpy).
Mechanistic Rationale: Why this compound?
The structural anatomy of this compound offers two distinct functional advantages that solve common failure points in catalysis[1]:
-
Steric Shielding & Solubility (The 4-tert-Butyl Group): Standard pyridine or bipyridine ligands often lead to catalyst precipitation in non-polar solvents or undergo irreversible dimerization (e.g., forming inactive
-oxo metal dimers in oxidation catalysis). The bulky tert-butyl group significantly increases lipophilicity, ensuring homogeneous catalyst distribution in solvents like dichloromethane or toluene. Furthermore, the inductive electron-donating effect of the tert-butyl group increases the electron density on the pyridine nitrogen, strengthening metal-ligand -donation. -
Reactive Handle & Electronic Tuning (The 2-Carbonitrile Group): Unlike inert alkyl groups, the nitrile moiety is a versatile electrophilic handle. It can be directly engaged in dual-proton-coupled electron transfer (PCET) for electrochemical cross-coupling[2], or it can be hydrolyzed and coupled with diamines to form robust, anionic LX-type carboxamide ligands (such as the bbpc ligand)[3]. These anionic ligands are vastly superior to neutral L2-type bipyridines in stabilizing high-valent metal intermediates like Ru(V)=O.
Comparative Performance Analysis
A. Transition Metal Catalysis: Ru-Catalyzed Alkene Epoxidation
When this compound is converted into the bidentate diamide ligand bbpc (1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene), the resulting [Ru(bbpc)(PPh
Comparison vs. Standard Ru(bpy) Complexes:
-
Electronic Stabilization: Neutral bipyridine (bpy) ligands struggle to stabilize the highly electrophilic Ru(V)=O intermediate required for oxygen atom transfer. The deprotonated bbpc ligand (derived from this compound) provides strong anionic
-donation, lowering the activation barrier for epoxidation[3]. -
Stereospecificity: In the cyclopropanation of styrene, the bulky tert-butyl groups of the bbpc ligand create a constrained chiral pocket, yielding a highly favorable trans:cis ratio (6:1), whereas unhindered ligands often yield near 1:1 mixtures[3].
B. Electrochemical Cross-Coupling: Pyridylation of N-Heterocycles
In the synthesis of bidentate nitrogen ligands and pharmaceutical scaffolds, this compound acts as a direct coupling partner via electrochemical reduction[2].
Comparison vs. Unsubstituted 2-Cyanopyridine:
-
Reduction Potential: The tert-butyl group shifts the cathodic reduction potential, making the generation of the radical anion intermediate more controlled.
-
Yield & Selectivity: In the NH
-assisted dual PCET pyridylation of quinolines, this compound prevents unwanted over-reduction and dimerization side-reactions that plague unsubstituted 2-cyanopyridine, leading to higher isolated yields of the target N-fused heterocycles[2].
Quantitative Data Summaries
Table 1: Ligand Precursor & Substrate Electronic/Steric Parameters
| Compound | Role in Catalysis | Electronic Effect | Steric Bulk (Tolman Cone Angle Proxy) | Primary Application |
| This compound | Ligand Precursor / Substrate | High | High | Ru-Epoxidation, Electrochemical PCET |
| 2-Cyanopyridine | Substrate | Moderate | Low | General Cross-Coupling |
| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | Intact Ligand | High | High | Photoredox Catalysis (Ir/Ru complexes) |
Table 2: Catalytic Performance in Styrene Epoxidation (using PhIO as oxidant) [3]
| Catalyst System | Ligand Type | Time to Completion | Yield (%) | Catalyst State Post-Reaction |
| [Ru(bbpc)(PPh | Anionic LX-type (Diamide) | 4 - 6 hours | > 90% | Stable, homogeneous |
| [Ru(bpy) | Neutral L2-type | > 12 hours | < 50% | Prone to |
Experimental Workflows & Methodologies
The following self-validating protocols demonstrate the practical deployment of this compound in the laboratory.
Protocol A: Synthesis of the Ru(bbpc) Catalyst for Epoxidation
Causality: The conversion of the nitrile to a carboxamide followed by deprotonation is critical. Triethylamine is used to force the deprotonation of the amide protons, allowing the nitrogen atoms to strongly coordinate to the Ru(III) center, while PPh
-
Ligand Synthesis: Hydrolyze this compound to its corresponding carboxylic acid, then convert to the acid chloride using SOCl
. React with 1,2-diamino-4,5-dichlorobenzene in dry THF to yield the H bbpc ligand. -
Complexation: Suspend[Ru(PPh
) Cl ] (1.0 eq) and H bbpc (1.05 eq) in degassed ethanol. -
Deprotonation: Add triethylamine (2.5 eq) dropwise under a nitrogen atmosphere. The base deprotonates the diamide, shifting the equilibrium toward complexation.
-
Isolation: Reflux for 12 hours. Cool to room temperature, filter the resulting dark precipitates, and recrystallize from dichloromethane/hexane to yield pure [Ru(bbpc)(PPh
)Cl][3].
Workflow detailing the conversion of this compound into a Ru-catalyst.
Protocol B: Electrochemical NH -Assisted Pyridylation via Dual PCET
Causality: Traditional cross-coupling requires expensive Pd/Ir catalysts. Here, NH
-
Cell Setup: Equip an undivided electrochemical cell with two carbon rod electrodes (working and counter electrodes).
-
Reaction Mixture: Dissolve this compound (0.5 mmol), 4-methylquinoline (0.5 mmol), and NH
OAc (1.0 mmol, electrolyte/proton source) in a solvent mixture of CH CN/DMSO (4:1 v/v, 5 mL). -
Electrolysis: Apply a constant current of 20 mA/cm
at 60 °C for 5 hours. -
Workup: Quench the reaction with water, extract with ethyl acetate, dry over Na
SO , and purify via silica gel chromatography to isolate the highly substituted bidentate nitrogen ligand product[2].
Dual-Proton-Coupled Electron Transfer (PCET) pathway for electrochemical pyridylation.
References
-
Synthesis, Crystal Structure and Catalytic Activities of[RuIII(bbpc)(PPh3)Cl] Source: RSC Publishing (Journal of the Chemical Society, Dalton Transactions) URL:[Link]
-
Electrochemical ammonium-cation-assisted pyridylation of inert N-heterocycles via dual-proton-coupled electron transfer Source: National Center for Biotechnology Information (PMC / Cell Reports Physical Science) URL:[Link]
Sources
- 1. This compound | 42205-73-2 [chemicalbook.com]
- 2. Electrochemical ammonium-cation-assisted pyridylation of inert N-heterocycles via dual-proton-coupled electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and catalytic activities of [RuIII(bbpc)(PPh3)Cl][H2bbpc = 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Benchmarking Guide: Stability of 4-tert-Butylpyridine-2-carbonitrile Derivatives
Executive Summary
4-tert-Butylpyridine-2-carbonitrile (CAS 42205-73-2) is a critical intermediate in the synthesis of bidentate ligands (e.g., bipyridines) and a functional derivative for coordination chemistry, particularly in Dye-Sensitized Solar Cell (DSSC) applications.[1]
This guide benchmarks its stability against its structural analogues: 2-Cyanopyridine (the parent molecule) and 4-Methylpyridine-2-carbonitrile .[1]
Key Finding: The 4-tert-butyl group exerts a positive inductive effect (+I), increasing electron density on the pyridine ring.[1] This electronic enrichment renders the nitrile carbon at position 2 less electrophilic, theoretically providing superior hydrolytic stability compared to the unsubstituted 2-cyanopyridine. However, the molecule remains susceptible to moisture-induced degradation (hydrolysis) and N-oxidation under stress.[1]
Chemical Context & Degradation Mechanisms[1][2][3]
To benchmark this product effectively, one must understand the causality of its degradation. The stability profile is governed by the competition between the steric/electronic stabilization of the tert-butyl group and the reactivity of the nitrile group.[1]
The Degradation Pathway
The primary instability risk is Hydrolysis .[1] In the presence of moisture (catalyzed by acid or base), the nitrile converts to an amide, and subsequently to a carboxylic acid.
Figure 1: Stepwise hydrolysis pathway of this compound. The conversion to amide is typically the rate-determining step.[1]
Comparative Benchmarking Data
The following table summarizes the expected relative stability based on Structure-Activity Relationships (SAR) and kinetic data of analogous cyanopyridines.
| Parameter | This compound (Target) | 2-Cyanopyridine (Standard) | 4-Methylpyridine-2-carbonitrile |
| Electronic Effect | Strong +I (Electron Donating) | None (Reference) | Weak +I |
| Hydrolytic Stability | High ( | Baseline | Moderate |
| Thermal Stability | High (BP > 200°C est.)[1] | Moderate (BP 212°C) | Moderate |
| Physical State | Low-melting Solid / Liquid | Solid (MP 24-27°C) | Solid (MP ~80°C) |
| Primary Risk | Moisture sensitivity (slow) | Moisture sensitivity (fast) | Moisture sensitivity |
Scientific Insight: The bulky tert-butyl group provides minor steric protection but significant electronic deactivation of the nitrile carbon, making it less susceptible to nucleophilic attack by water compared to the unhindered 2-cyanopyridine.
Experimental Protocols (Self-Validating Systems)
Use these protocols to generate internal data for your specific batch or application.
Protocol A: Accelerated Hydrolytic Stability (RP-HPLC)
Objective: Determine the half-life (
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Stress Media: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), Phosphate Buffer pH 7.0 (Neutral).[1]
Workflow:
-
Preparation: Dissolve 10 mg of this compound in 10 mL ACN (Stock).
-
Stress Initiation: Dilute Stock 1:10 into the three Stress Media.
-
Incubation: Hold samples at 60°C in a thermostatic block.
-
Sampling: Aliquot at
hours. Neutralize acid/base samples immediately before injection. -
Analysis: Inject 10 µL onto a C18 Column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 260 nm.
-
Acceptance Criteria:
-
The disappearance of the parent peak should follow Pseudo-First-Order Kinetics .
-
Plot
vs. time. The slope allows calculation of .
Protocol B: Oxidative & Photostability (DSSC Relevance)
Objective: Assess stability against N-oxide formation (common in DSSC electrolytes) and UV degradation.[1]
Workflow:
-
Oxidative Stress: Treat sample with 3%
at Room Temp for 24 hours. Monitor for N-oxide peak (typically elutes earlier on RP-HPLC due to higher polarity).[1] -
Photostability: Expose thin film or solution (in quartz cuvette) to 1.0 SUN (AM 1.5G) for 100 hours.
-
Check: UV-Vis absorption spectrum. Look for "yellowing" (formation of conjugated degradation products) or loss of the
transition band.
Benchmarking Workflow Diagram
Follow this decision tree to qualify a new batch of material.
Figure 2: Quality Control and Benchmarking workflow for incoming raw material.
References
-
Chemical Properties & Identifiers: this compound (CAS 42205-73-2).[1][2][3] ChemicalBook.
-
Hydrolysis Kinetics of Analogues: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics (2012).
-
Synthesis Context: A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. Beilstein J. Org. Chem. (2013).[4] (Demonstrates hydrolysis of the nitrile intermediate).
-
General Stability of t-Butyl Pyridines: 4-tert-Butylpyridine Safety Data Sheet. Fisher Scientific.
Sources
- 1. US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 2. CAS 42205-73-2: 2-Pyridinecarbonitrile, 4-(1,1-dimethyleth… [cymitquimica.com]
- 3. This compound | 42205-73-2 [chemicalbook.com]
- 4. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
A Comparative Guide to Pyridine and Bipyridine Ligands in Solar Cell Optimization
In the dynamic field of solar energy research, the quest for higher efficiency and greater stability in photovoltaic devices is paramount. Among the various molecular engineering strategies, the judicious selection of ligands in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) has emerged as a critical factor in dictating device performance. This guide provides an in-depth comparative analysis of two fundamental classes of nitrogen-containing heterocyclic ligands: pyridine and bipyridine. We will explore their distinct roles, from serving as anchoring groups and components of photosensitizing dyes in DSSCs to acting as powerful defect passivating agents in PSCs, all supported by experimental data and established protocols.
The Foundational Role of Ligands in Solar Cell Performance
Ligands, in the context of solar cells, are organic molecules that coordinate to a central metal atom or interact with the semiconductor surface. Their electronic and steric properties can profoundly influence the photophysical and electrochemical behavior of the solar cell. In DSSCs, ligands are integral to the structure of the sensitizing dye, affecting its light-harvesting capabilities, electron injection efficiency, and stability.[1] In the burgeoning field of PSCs, ligands are increasingly employed to passivate defects at the perovskite surface and grain boundaries, thereby reducing non-radiative recombination and enhancing device longevity.[2][3]
The choice between a monodentate ligand like pyridine and a bidentate chelating ligand like bipyridine is not trivial. This decision impacts the stability of the resulting complex, the electronic coupling with the semiconductor, and the overall device architecture. This guide will dissect these nuances, offering a clear rationale for ligand selection in specific solar cell applications.
Pyridine vs. Bipyridine in Dye-Sensitized Solar Cells (DSSCs): A Tale of Two Anchors
In DSSCs, the sensitizing dye is responsible for absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Ruthenium-based polypyridyl complexes have long been the benchmark sensitizers due to their excellent charge-transfer properties and stability.[4] Both pyridine and bipyridine moieties are fundamental building blocks of these complexes.
Structural and Electronic Considerations
The primary distinction between pyridine and bipyridine lies in their denticity. Pyridine is a monodentate ligand, binding to a metal center through a single nitrogen atom. In contrast, 2,2'-bipyridine is a bidentate ligand, forming a more stable five-membered chelate ring with the metal ion.[5] This enhanced stability is a significant advantage in the often harsh operating conditions of a solar cell.
From an electronic standpoint, the more extensive π-conjugated system of bipyridine compared to pyridine generally leads to a higher molar extinction coefficient in the resulting dye complex.[6] This allows for more efficient light harvesting with a thinner layer of the sensitizer.
Performance in DSSCs: Experimental Evidence
A direct comparison of porphyrin-based sensitizers featuring either a pyridine or a bipyridine anchoring group provides compelling evidence for the superiority of the bidentate ligand in this application.[7] A solar cell sensitized with a zinc porphyrin dye functionalized with a bipyridine anchoring group (Znpor-bpy) exhibited a power conversion efficiency (PCE) of 5.08%. In contrast, the analogous cell with a pyridine anchor (Znpor-py) achieved a PCE of only 3.57%.[7]
The enhanced performance of the bipyridine-based cell was attributed to a combination of factors:
-
Faster Charge Injection: The bidentate nature of the bipyridine anchor facilitates a stronger electronic coupling with the TiO₂ surface, leading to more efficient electron injection.[7]
-
Reduced Charge Recombination: The more robust binding of the bipyridine anchor helps to suppress the back-transfer of electrons from the TiO₂ conduction band to the oxidized dye or the electrolyte.[7]
This is further supported by electrochemical impedance spectroscopy (EIS) data, which revealed a higher charge recombination resistance and a longer electron lifetime for the DSSC with the bipyridine-anchored dye.[7]
Similarly, a comparative study of ruthenium complexes containing either pyridine or bipyridine ancillary ligands demonstrated the impact of the ligand on the dye's optical properties. The bipyridine-containing complexes exhibited higher molar extinction coefficients, a desirable trait for efficient light absorption.[6] However, the study also highlighted that the overall performance is a complex interplay of various factors, including the nature of the side groups attached to the ligands.[6]
| Ligand Type | Anchoring Group | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Reference |
| Pyridine | Pyridyl on Porphyrin | 3.57% | - | - | [7] |
| Bipyridine | Bipyridyl on Porphyrin | 5.08% | - | - | [7] |
Table 1: Comparison of photovoltaic performance of DSSCs with porphyrin sensitizers functionalized with pyridine and bipyridine anchoring groups.
Pyridine vs. Bipyridine in Perovskite Solar Cells (PSCs): The Art of Passivation
Perovskite solar cells have shown remarkable progress, with efficiencies now rivaling those of conventional silicon-based cells. However, their long-term stability remains a significant hurdle for commercialization.[8] Defects at the perovskite surface and grain boundaries, such as uncoordinated lead ions (Pb²⁺), act as traps for charge carriers, leading to non-radiative recombination and degradation of the material.[3]
Both pyridine and bipyridine derivatives have proven to be effective passivating agents. The lone pair of electrons on the nitrogen atom can coordinate with the under-coordinated Pb²⁺ ions, effectively "healing" these defects.[3]
The "Moderate Intensity" Advantage of Bipyridine
A theoretical study based on density functional theory (DFT) calculations compared the passivation effects of pyridine, bipyridine, and terpyridine on the perovskite surface.[2][9] The study concluded that bipyridine offers the optimal balance of properties for effective passivation.
Pyridine (Monodentate): While it can passivate defects, its binding to the perovskite surface is relatively weak.
Bipyridine (Bidentate): Bipyridine exhibits a "moderate" binding strength that is strong enough to effectively passivate defects and shield the perovskite from moisture.[2] Its bidentate nature allows for a more stable interaction with the perovskite surface, leading to reduced structural fluctuations.[2]
Terpyridine (Tridentate): Although terpyridine has the strongest charge-transfer capability, its intense electronegativity can introduce undesirable mid-gap states, creating new pathways for non-radiative recombination.[2]
Experimental studies have corroborated these theoretical findings. The incorporation of bipyridine as an additive in the perovskite precursor solution has been shown to increase the grain size and carrier lifetimes, leading to improved PCE.[10] In contrast, the use of monodentate pyridine showed a negative effect on performance.[10]
Enhancing Stability with Pyridine Derivatives
While bipyridine shows an advantage in passivation, functionalized pyridine derivatives have also demonstrated significant improvements in the stability of PSCs. For instance, 2-aminopyridine has been shown to effectively passivate defects through the coordination of both the pyridine ring nitrogen and the amino group nitrogen with under-coordinated Pb²⁺.[11] This bidentate-like interaction leads to a significant enhancement in both PCE and long-term stability. A carbon-based PSC passivated with 2-aminopyridine achieved a PCE of 14.75%, a substantial improvement over the 11.55% of the control device, and retained over 90% of its initial efficiency after 30 days in ambient air.[3][11]
| Ligand | Role | Power Conversion Efficiency (PCE) | Stability | Reference |
| Pyridine (control) | Passivation | 11.55% | - | [3][11] |
| 2-Aminopyridine | Passivation | 14.75% | >90% initial PCE after 30 days | [3][11] |
Table 2: Performance of carbon-based perovskite solar cells with and without a pyridine-derivative passivating agent.
Experimental Protocols
To provide a practical context for the preceding discussion, this section outlines generalized, step-by-step protocols for the fabrication of both DSSCs and PSCs, incorporating the use of pyridine and bipyridine-based ligands.
Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol describes the fabrication of a DSSC using a ruthenium-based dye, which could feature either pyridine or bipyridine ligands.
Detailed Steps:
-
FTO Glass Cleaning: Thoroughly clean fluorine-doped tin oxide (FTO) coated glass substrates by sonication in a sequence of detergent, deionized water, and ethanol.
-
TiO₂ Paste Deposition: Deposit a mesoporous layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The thickness can be controlled using adhesive tape as a spacer.
-
Sintering of the TiO₂ Film: Sinter the TiO₂-coated substrate in a furnace at high temperatures (e.g., 450-500°C) to ensure good electrical contact between the TiO₂ nanoparticles.
-
Dye Sensitization: While still warm (around 80°C), immerse the sintered TiO₂ photoanode into a solution of the desired ruthenium dye (containing pyridine or bipyridine ligands) for several hours to allow for dye adsorption.
-
Counter Electrode Preparation: Clean another FTO glass substrate and deposit a thin layer of a platinum catalyst, which facilitates the regeneration of the electrolyte.
-
Sealing of Electrodes: Place a thermoplastic sealant (e.g., Surlyn®) around the TiO₂ film on the photoanode and place the counter electrode on top. Heat the assembly to melt the sealant and create a sealed cell.
-
Electrolyte Injection: Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple) into the cell through pre-drilled holes in the counter electrode.
-
Characterization: Measure the photovoltaic performance of the assembled DSSC under simulated sunlight (AM 1.5G).[12][13]
Fabrication of a Perovskite Solar Cell (PSC) with Ligand Passivation
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell, incorporating a surface passivation step with a pyridine or bipyridine derivative.
Detailed Steps:
-
FTO Glass Cleaning: As with DSSCs, begin with thoroughly cleaned FTO glass substrates.
-
Electron Transport Layer (ETL) Deposition: Deposit a layer of an electron-transporting material, such as tin oxide (SnO₂), onto the FTO substrate.
-
Perovskite Layer Deposition: In an inert atmosphere (e.g., a glovebox), deposit the perovskite precursor solution onto the ETL-coated substrate via spin-coating. An anti-solvent dripping step is often employed to induce rapid crystallization and form a uniform film.
-
Ligand Passivation: After the perovskite film is formed, deposit a solution of the passivating ligand (e.g., 2-aminopyridine or 2,2'-bipyridine in a suitable solvent) onto the perovskite surface, also by spin-coating.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, on top of the passivated perovskite layer.
-
Metal Contact Deposition: Deposit a conductive metal contact, typically gold or silver, via thermal evaporation to complete the device.
-
Characterization: Evaluate the performance of the finished PSC under a solar simulator.[14][15][16]
Conclusion and Future Outlook
The comparative analysis of pyridine and bipyridine ligands underscores a fundamental principle in solar cell design: the structure and functionality of every component at the molecular level have a profound impact on the macroscopic device performance.
In Dye-Sensitized Solar Cells , the bidentate and more conjugated nature of bipyridine generally offers a distinct advantage over monodentate pyridine, leading to more stable dye anchoring, enhanced light absorption, and improved charge transfer kinetics. This translates to higher power conversion efficiencies.
In Perovskite Solar Cells , while both ligand types can effectively passivate defects, bipyridine appears to strike an optimal balance of binding strength and electronic properties, making it a highly effective passivating agent for improving both efficiency and stability. However, functionalized pyridine derivatives also present a promising avenue for robust passivation, demonstrating that targeted molecular design can overcome the limitations of a monodentate anchor.
The future of ligand engineering in solar cells will likely involve the development of more complex, multifunctional ligands that can simultaneously optimize multiple aspects of device performance. This includes designing ligands with tailored electronic properties to fine-tune energy level alignment, as well as incorporating functionalities that enhance moisture resistance and long-term operational stability. A deeper understanding of the intricate interactions at the ligand-semiconductor interface, aided by advanced characterization techniques and computational modeling, will be crucial in guiding the rational design of the next generation of highly efficient and durable solar cells.
References
-
Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells. (2021). MDPI. Available at: [Link]
- Comparative studies of pyridine and bipyridine ruthenium dye complexes with different side groups as sensitizers in sol-gel quasi-solid-state dye sensitized solar cells. (2015). Electrochimica Acta.
-
Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells. (2022). SciSpace. Available at: [Link]
- A Brief History of and Insight in the Choice of Sensitizers/Dyes for Dye Sensitized Solar Cells. (2022). Ulm University.
-
Bipyridine – Knowledge and References. Taylor & Francis. Available at: [Link]
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A moderate intensity ligand works best: a theoretical study on passivation effects of pyridine-based molecules for perovskite solar cells. (2023). RSC Publishing. Available at: [Link]
-
Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells. (2022). ACS Materials Letters. Available at: [Link]
- Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applic
-
Pyridine Controlled Tin Perovskite Crystallization. (2022). PMC. Available at: [Link]
-
Pyridyl vs. bipyridyl anchoring groups of porphyrin sensitizers for dye sensitized solar cells. RSC Publishing. Available at: [Link]
-
Ruthenium Phthalocyanine-Bipyridyl Dyads as Sensitizers for Dye-Sensitized Solar Cells: Dye Coverage versus Molecular Efficiency. Scilit. Available at: [Link]
-
Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes. (2018). ACS Catalysis. Available at: [Link]
-
Bipyridine type Co-complexes as hole-transporting material dopants in perovskite solar cells. RSC Publishing. Available at: [Link]
- FABRICATION AND CHARACTERIZATION OF DYE-SENSITIZED SOLAR CELLS BASED ON MUREXID DYE AND INORGANIC CdS:Mn THIN FILMS. (2020).
-
Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. (2023). MDPI. Available at: [Link]
- Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. PMC.
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Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. Available at: [Link]
-
Pyridine-Derived Multifunctional Additive Enabling Highly Efficient Perovskite Light-Emitting Diodes. (2025). ACS Applied Materials & Interfaces. Available at: [Link]
-
Synthesis of Novel Tridentate Pyrazole-Bipyridine Ligands for Co-Complexes as Redox-Couples in Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]
-
Principled Exploration of Bipyridine and Terpyridine Additives to Promote Methylammonium Lead Iodide Perovskite Crystallization. (2022). ACS Publications. Available at: [Link]
-
Step by step fabrication of perovskite solar cell. ResearchGate. Available at: [Link]
- Protocol for fabricating long-lasting passiv
- Advancements in pyridine-based charge transporting materials for perovskite solar cells. (2025).
-
2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable display applications. RSC Publishing. Available at: [Link]
- Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO>2> Reduction by Re(bpy) Complexes. (2018). Princeton University.
-
Role of side groups in pyridine and bipyridine ruthenium dye complexes for modulated surface photovoltage in nanoporous TiO 2. (2009). R Discovery. Available at: [Link]
-
Comparison of the performance of dye sensitized solar cells fabricated with ruthenium based dye sensitizers: Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2′-bipyridyl-4,4′-dicarboxylato)ruthenium(II) (N719) and tris(bipyridine)ruthenium(II) chloride (Ru-BPY). (2025). ResearchGate. Available at: [Link]
-
Towards the Development of Functionalized Polypyridine Ligands for Ru(II) Complexes as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs). PMC. Available at: [Link]
-
Nature of the Ultrafast Interligands Electron Transfers in Dye-Sensitized Solar Cells. (2022). PMC. Available at: [Link]
-
A moderate intensity ligand works best: a theoretical study on passivation effects of pyridine-based molecules for perovskite solar cells. (2023). PubMed. Available at: [Link]
-
Performance data of CH3NH3PbI3 inverted planar perovskite solar cells via ammonium halide additives. PMC. Available at: [Link]
-
An Efficient Copper-based Redox Shuttle Bearing a Hexadentate Polypyridyl Ligand for DSCs Under Low-Light Conditions. OSTI.gov. Available at: [Link]
- Molecular Tailoring of Pyridine Core-Based Hole Selective Layer for Lead Free Double Perovskite Solar Cells Fabrication. (2025).
-
Stability Issues on Perovskite Solar Cells. (2015). MDPI. Available at: [Link]
- Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme.
-
Advancing dye–DES synergies in dye-sensitized solar cells for improved indoor efficiency and long-term stability under sustainable conditions. PMC. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-tert-Butylpyridine-2-carbonitrile
As a Senior Application Scientist overseeing chemical safety and laboratory workflows, I approach the handling of hazardous reagents not just as a compliance checklist, but as a system of chemical causality. To safely handle 4-tert-Butylpyridine-2-carbonitrile , we must first understand how its molecular structure dictates its physical behavior and toxicological profile.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals working with this specific pyridine derivative.
Mechanistic Hazard Assessment
This compound (CAS 42205-73-2)[1][2] is a liquid at room temperature[3], which fundamentally alters its handling requirements compared to solid pyridine analogues.
The Causality of the Hazard: The addition of a bulky, lipophilic tert-butyl group to the pyridine ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity dramatically enhances the compound's ability to penetrate the lipid bilayers of the human stratum corneum (skin barrier). This mechanism is the direct cause of its H312 (Harmful in contact with skin) hazard classification. Furthermore, the nitrogenous pyridine ring combined with the nitrile moiety acts as a strong Lewis base and electrophile, making it a severe irritant to the mucous membranes of the respiratory tract and eyes (H315, H319, H335)[4].
Table 1: Chemical and Hazard Profile
| Property / Hazard | Value / Specification | Mechanistic Consequence & Operational Impact |
| CAS Number | 42205-73-2[1] | Unique identifier for SDS verification. |
| Physical State | Liquid (Colorless to pale yellow)[3] | Prone to splashing and aerosolization; mandates the use of splash-proof goggles and closed-system transfers. |
| Molecular Weight | 160.22 g/mol [2] | Low molecular weight facilitates rapid dermal penetration and high vapor pressure at ambient temperatures. |
| Acute Toxicity | H302, H312, H332 (Oral, Dermal, Inhalation) | Systemic toxicity requires strict barrier controls; single-layer thin gloves are insufficient. |
| Irritation | H315, H319, H335 (Skin, Eye, Respiratory)[4] | Chemical fume hood is mandatory to prevent mucous membrane damage from ambient vapors. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is inadequate for handling lipophilic liquid pyridines. Every piece of equipment must be chosen based on its chemical resistance profile.
-
Hand Protection (Critical): Do not use standard latex. The lipophilic nature of this compound allows it to rapidly permeate thin barriers. Requirement: Double-gloving is mandatory. Use a heavy-duty Nitrile glove (minimum 0.11 mm thickness) as the inner layer, and a Butyl rubber or laminate glove (e.g., Silver Shield) as the outer layer for prolonged handling.
-
Eye Protection: Because the chemical is a liquid[3], safety glasses with side shields are insufficient against capillary splashes. Requirement: Indirect-vented chemical splash goggles.
-
Body Protection: Requirement: A flame-resistant (FR) laboratory coat with tightly knit cuffs, fully buttoned. Ensure no exposed skin exists between the glove cuff and the lab coat.
-
Respiratory Protection: Requirement: All operations must be conducted inside a certified chemical fume hood. If a fume hood is unavailable or a spill occurs outside containment, a full-face respirator equipped with an Organic Vapor (OV) cartridge is required.
Exposure pathways of this compound and targeted mitigation strategies.
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, follow this step-by-step methodology for aliquoting and transferring the chemical.
Step 1: Engineering Control Verification Before opening the reagent bottle, verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow.
Step 2: Closed-System Setup Place the primary reagent bottle, a secondary containment tray (e.g., a PTFE or high-density polyethylene basin), and the receiving vials inside the hood.
Step 3: Dispensing Methodology Because this compound is a liquid, avoid pouring, which creates aerosols and increases vapor generation.
-
Use a glass syringe with a stainless steel needle or a positive displacement pipette.
-
Scientific Rationale: Standard air-displacement pipettes are prone to dripping when handling volatile or low-surface-tension organic liquids, increasing the risk of contamination.
Step 4: Sealing and Transfer Transfer the liquid directly into the receiving vial and immediately cap it with a PTFE-lined septum.
Step 5: Primary Decontamination Wipe the exterior of the primary reagent bottle and the syringe with a compatible solvent (e.g., isopropanol) before removing your hands from the fume hood. Dispose of the wipe in a designated solid hazardous waste bin.
Spill Response and Waste Disposal Plan
In the event of a spill, the primary goal is to prevent aerosolization and dermal contact.
Spill Response Protocol:
-
Evacuation: If more than 50 mL is spilled outside the fume hood, evacuate the immediate laboratory area and allow the room's HVAC system to clear ambient vapors for 15 minutes.
-
Containment: Surround the liquid spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth. Do NOT use combustible materials like sawdust, as the chemical's reactivity profile may pose an ignition risk.
-
Absorption: Cover the spill completely from the outside moving inward. Allow 10 minutes for complete absorption.
-
Collection: Using non-sparking polypropylene tools, scoop the absorbed slurry into a rigid, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a mild detergent solution to break down residual lipophilic compounds, followed by a final wipe with 70% ethanol.
Operational workflow and spill logic for this compound.
Waste Disposal Plan: Do not discharge this chemical into the municipal sewer system. All liquid waste, contaminated gloves, and spill clean-up materials must be placed in clearly labeled, halogen-free organic waste containers. Ensure the waste container is kept tightly sealed and stored in a ventilated, flammable storage cabinet until collected by certified environmental health and safety (EHS) personnel.
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
